Ac-DMQD-AMC
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N6O12S/c1-14-10-26(43)48-22-11-16(4-5-17(14)22)33-29(46)21(13-25(41)42)36-27(44)18(6-7-23(31)38)34-28(45)19(8-9-49-3)35-30(47)20(12-24(39)40)32-15(2)37/h4-5,10-11,18-21H,6-9,12-13H2,1-3H3,(H2,31,38)(H,32,37)(H,33,46)(H,34,45)(H,35,47)(H,36,44)(H,39,40)(H,41,42)/t18-,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFJTAOSTJMQCI-TUFLPTIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N6O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Ac-DMQD-AMC Cleavage by Caspase-3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic cleavage of the fluorogenic substrate N-Acetyl-Asp-Met-Gln-Asp-7-Amino-4-methylcoumarin (Ac-DMQD-AMC) by caspase-3, a critical executioner enzyme in the apoptotic pathway. This document details the catalytic mechanism, substrate specificity, and quantitative kinetics of this interaction. Furthermore, it provides detailed experimental protocols and visual representations of the associated signaling pathways and experimental workflows.
Introduction to Caspase-3 and Substrate Recognition
Caspase-3 (cysteine-aspartic protease 3) is a key effector caspase that, once activated, cleaves a broad spectrum of cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis, or programmed cell death. The activation of caspase-3 is a tightly regulated process initiated by both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.
Caspase-3 exhibits a stringent substrate specificity, preferentially cleaving after an aspartic acid residue. The optimal recognition motif is the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD). The this compound substrate is a synthetic analog of this preferred sequence, designed for the sensitive detection of caspase-3 activity. The replacement of glutamic acid (E) with methionine (M) and valine (V) with glutamine (Q) in the P3 and P2 positions, respectively, results in a substrate that is still efficiently recognized and cleaved by caspase-3, albeit with different kinetics compared to the canonical DEVD sequence.
The Catalytic Mechanism of this compound Cleavage
The cleavage of this compound by caspase-3 follows a well-established cysteine protease mechanism involving a catalytic dyad composed of a cysteine (Cys163) and a histidine (His121) residue in the enzyme's active site.
The process can be summarized in the following steps:
-
Substrate Binding: The this compound substrate binds to the active site of caspase-3. The aspartic acid residue at the P1 position of the substrate forms a critical salt bridge with an arginine residue in the S1 pocket of the enzyme, anchoring the substrate in the correct orientation for catalysis.
-
Nucleophilic Attack: The catalytic cysteine (Cys163) is deprotonated by the histidine (His121), rendering it a potent nucleophile. The thiolate anion of Cys163 then attacks the carbonyl carbon of the peptide bond between the P1 aspartate of the DMQD sequence and the AMC fluorophore.
-
Formation of a Tetrahedral Intermediate: This nucleophilic attack results in the formation of a transient, unstable tetrahedral intermediate. This intermediate is stabilized by hydrogen bonds with backbone amides in the oxyanion hole of the enzyme.
-
Acyl-Enzyme Formation and AMC Release: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond. The AMC moiety is released, and its departure is facilitated by protonation from the catalytic histidine. The N-terminal portion of the substrate (Ac-DMQD) remains covalently attached to the catalytic cysteine, forming an acyl-enzyme intermediate.
-
Deacylation and Enzyme Regeneration: A water molecule enters the active site and is activated by the catalytic histidine. This activated water molecule then attacks the carbonyl carbon of the acyl-enzyme intermediate, leading to the formation of another tetrahedral intermediate. This intermediate subsequently collapses, releasing the Ac-DMQD peptide and regenerating the active enzyme, which is then ready for another catalytic cycle.
The liberation of the 7-amino-4-methylcoumarin (B1665955) (AMC) group results in a significant increase in its fluorescence, which can be monitored in real-time to quantify caspase-3 activity. In its conjugated form (this compound), the fluorescence of AMC is quenched.
Quantitative Data Presentation
| Substrate/Inhibitor | Parameter | Value | Species | Notes |
| Ac-DMQD-pNA | Relative kcat/Km | 17% | Human | Relative to Ac-DEVD-pNA (100%) |
| Ac-DMQD-CHO | Ki | 12.4 nM | Human | |
| Ac-DEVD-AMC | Km | 10 µM | Human | [1] |
Table 1: Kinetic parameters for caspase-3 with DMQD and DEVD-containing peptides.
Experimental Protocols
This section provides a detailed methodology for a standard caspase-3 activity assay using the this compound fluorogenic substrate. This protocol is adapted from established methods for the analogous Ac-DEVD-AMC substrate.
Materials and Reagents
-
This compound substrate (stock solution in DMSO)
-
Recombinant active caspase-3 (positive control)
-
Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) (optional, for specificity control)
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose)
-
96-well black microplate, suitable for fluorescence measurements
-
Fluorometric microplate reader with excitation/emission wavelengths of ~380 nm and ~460 nm, respectively.
Cell Lysate Preparation
-
Culture cells to the desired density and induce apoptosis using the chosen method. A negative control of untreated cells should be included.
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer at a concentration of approximately 1-5 x 10^6 cells/mL.
-
Incubate the cell suspension on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cytosolic extract) to a pre-chilled tube. This lysate can be used immediately or stored at -80°C for later use.
-
Determine the protein concentration of the lysate using a standard protein assay method (e.g., Bradford or BCA assay).
Caspase-3 Activity Assay
-
Prepare the assay buffer and bring it to room temperature.
-
In a 96-well black microplate, add the following to each well:
-
50 µL of cell lysate (containing 50-200 µg of total protein)
-
For the positive control, add a known amount of active recombinant caspase-3.
-
For a blank (background fluorescence), add 50 µL of lysis buffer.
-
For an inhibitor control, pre-incubate the lysate with a caspase-3 inhibitor for 10-15 minutes before adding the substrate.
-
-
Prepare the this compound substrate solution by diluting the stock solution in the assay buffer to a final concentration of 50 µM.
-
Initiate the reaction by adding 50 µL of the 2X this compound substrate solution to each well, bringing the total volume to 100 µL.
-
Immediately place the microplate in a fluorometric plate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) at regular intervals (e.g., every 5 minutes) for 1-2 hours.
Data Analysis
-
Subtract the background fluorescence (from the blank wells) from the fluorescence readings of all other wells.
-
Plot the fluorescence intensity versus time for each sample.
-
The rate of the reaction is the slope of the initial linear portion of the curve.
-
Caspase-3 activity can be expressed as the change in fluorescence units per unit time per milligram of protein.
Mandatory Visualizations
Signaling Pathways for Caspase-3 Activation
Caption: Caspase-3 is activated via both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.
Experimental Workflow for Caspase-3 Activity Assay
Caption: A streamlined workflow for the measurement of caspase-3 activity using a fluorogenic substrate assay.
References
The Principle of Ac-DMQD-AMC in Caspase-3 Detection: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-3 is a critical executioner caspase in the apoptotic signaling cascade, making it a key target in drug discovery and a crucial biomarker for studies in toxicology, oncology, and neurodegenerative diseases. The detection of caspase-3 activity is a reliable method for quantifying apoptosis. Fluorogenic substrates provide a sensitive and continuous assay format for this purpose. This technical guide focuses on the principles and methodologies for detecting caspase-3 activity using the fluorogenic substrate Ac-DMQD-AMC (Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl-7-amino-4-methylcoumarin). While this compound is a known substrate for caspase-3, much of the detailed quantitative data and established protocols in the scientific literature are based on the closely related and widely used substrate, Ac-DEVD-AMC (Acetyl-Aspartyl-Glutamyl-Valyl-Aspartyl-7-amino-4-methylcoumarin). This guide will detail the core principles applicable to this compound and provide representative data and protocols based on its well-characterized counterpart, Ac-DEVD-AMC.
Core Principle of Detection
The fundamental principle of caspase-3 detection using this compound lies in the enzymatic cleavage of the substrate by active caspase-3. The substrate consists of a four-amino-acid peptide sequence (DMQD) that is recognized by caspase-3, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC).
In its intact form, the this compound substrate is weakly fluorescent. However, upon the induction of apoptosis, caspase-3 is activated and specifically cleaves the peptide sequence after the final aspartate residue. This cleavage event liberates the AMC fluorophore. The free AMC, when excited by light at the appropriate wavelength, emits a strong fluorescent signal. The intensity of this fluorescence is directly proportional to the amount of active caspase-3 in the sample, allowing for the quantitative measurement of enzyme activity.
Figure 1: Principle of this compound Cleavage by Caspase-3.
Caspase-3 Activation Pathways
Caspase-3 is typically present in the cell as an inactive zymogen, procaspase-3. Its activation is a key event in the apoptotic process and can be initiated through two main pathways: the intrinsic and extrinsic pathways.
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The Extrinsic (Death Receptor) Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors. This binding leads to the recruitment of adaptor proteins and procaspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, procaspase-8 is activated and, in turn, directly cleaves and activates procaspase-3.
-
The Intrinsic (Mitochondrial) Pathway: This pathway is initiated by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal. These signals lead to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which permeabilize the outer mitochondrial membrane. This results in the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1 and procaspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9 then cleaves and activates procaspase-3.
Figure 2: The Intrinsic and Extrinsic Pathways of Caspase-3 Activation.
Quantitative Data
| Parameter | Value | Substrate | Notes |
| Km for Caspase-3 | ~10 µM[1] | Ac-DEVD-AMC | The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate. |
| Excitation Wavelength (Ex) | 342 - 380 nm[2][3][4][5] | AMC | The optimal excitation wavelength can vary slightly depending on the buffer conditions and the specific fluorometer used. |
| Emission Wavelength (Em) | 440 - 460 nm[2][3][4][5] | AMC | The emission maximum of the cleaved AMC fluorophore. |
Experimental Protocols
The following is a generalized protocol for a caspase-3 activity assay in cell lysates using a fluorogenic AMC-based substrate. This protocol is based on established methods for Ac-DEVD-AMC and can be adapted for this compound. Optimization of cell number, lysate concentration, and substrate concentration is recommended for specific experimental conditions.
I. Reagent Preparation
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Cell Lysis Buffer: 10 mM Tris-HCl, 10 mM NaH₂PO₄/NaHPO₄ (pH 7.5), 130 mM NaCl, 1% Triton™ X-100, and 10 mM sodium pyrophosphate. Store at 4°C.
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Protease Assay Buffer (1X): 20 mM HEPES (pH 7.5), 10% glycerol, and 2 mM DTT. Prepare fresh before use.[1]
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Substrate Stock Solution: Dissolve this compound (or Ac-DEVD-AMC) in sterile, anhydrous DMSO to a stock concentration of 1-10 mM. Store at -20°C, protected from light and moisture.
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AMC Standard Stock Solution: Dissolve pure AMC in DMSO to a concentration of 1 mM for generating a standard curve. Store at -20°C.
II. Experimental Workflow
Figure 3: A generalized workflow for measuring caspase-3 activity.
III. Detailed Methodology
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Cell Culture and Induction of Apoptosis:
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Plate cells at a desired density in a suitable culture vessel (e.g., 96-well plate).
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Treat cells with the experimental compound(s) to induce apoptosis for the desired time. Include appropriate positive and negative controls.
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-
Cell Lysate Preparation:
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For adherent cells, aspirate the culture medium and wash the cells with ice-cold PBS.
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For suspension cells, centrifuge to pellet the cells and wash with ice-cold PBS.
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Add an appropriate volume of ice-cold Cell Lysis Buffer to the cells (e.g., 50-100 µL per 1-5 x 10⁶ cells).
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Incubate on ice for 10-20 minutes.
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Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube. The lysate can be used immediately or stored at -80°C.
-
-
Caspase-3 Activity Assay:
-
Thaw the cell lysate on ice.
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In a black, flat-bottom 96-well plate, add the following to each well:
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50 µL of cell lysate
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50 µL of 2X Protease Assay Buffer
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5 µL of the this compound stock solution (final concentration typically 20-50 µM).
-
-
Controls:
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Blank: Cell Lysis Buffer without lysate.
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Negative Control: Lysate from untreated, non-apoptotic cells.
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(Optional) Inhibitor Control: Lysate from apoptotic cells pre-incubated with a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO).
-
-
Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized.
-
Measure the fluorescence using a microplate fluorometer with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.[3]
-
-
Data Analysis:
-
Subtract the fluorescence reading of the blank from all other readings.
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The caspase-3 activity can be expressed as the fold-increase in fluorescence compared to the negative control.
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For quantitative analysis, generate a standard curve using known concentrations of free AMC. The fluorescence readings from the experimental samples can then be used to calculate the concentration of AMC produced, which corresponds to the caspase-3 activity.
-
Conclusion
The this compound substrate provides a sensitive and specific tool for the detection of caspase-3 activity, a key event in apoptosis. The principle of detection relies on the cleavage of the substrate by active caspase-3, leading to the release of the highly fluorescent AMC molecule. While specific quantitative data for this compound is limited in the available literature, the extensive data and protocols for the analogous substrate, Ac-DEVD-AMC, serve as a robust framework for its application. By understanding the underlying principles of caspase-3 activation and the methodology of the fluorogenic assay, researchers can effectively utilize this compound to investigate the intricate processes of apoptosis in various biological systems and in the context of drug development.
References
The Fluorogenic Substrate Ac-DEVD-AMC for Apoptosis Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apoptosis, or programmed cell death, is a fundamental biological process critical in tissue homeostasis, development, and the elimination of damaged or infected cells. A key family of proteases responsible for the execution of apoptosis is the caspases. Among these, caspase-3 is a primary executioner caspase, the activation of which is a hallmark of apoptosis. The fluorogenic substrate, N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin (Ac-DEVD-AMC), is a highly sensitive and specific tool for the detection and quantification of caspase-3 activity in vitro and in cell lysates. This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of Ac-DEVD-AMC in apoptosis research.
A Note on Terminology: This document focuses on the widely characterized and commercially available caspase-3 substrate, Ac-DEVD-AMC . The user's original query referred to "Ac-DMQD-AMC." Extensive research has revealed that Ac-DEVD-AMC is the standard and extensively documented substrate for caspase-3, while "this compound" is not a commonly recognized fluorogenic substrate for apoptosis studies. In fact, some sources refer to this compound as a caspase-3 inhibitor. It is highly probable that "this compound" was a typographical error, and the intended subject was the well-established Ac-DEVD-AMC.
Introduction to Ac-DEVD-AMC and Caspase-3
Caspase-3 is a cysteine-aspartic protease that exists as an inactive zymogen (procaspase-3) in healthy cells.[1] Upon initiation of apoptosis, procaspase-3 is cleaved by initiator caspases (such as caspase-8 and caspase-9) to form the active heterotetramer.[1] Active caspase-3 then proceeds to cleave a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and membrane blebbing.[1]
Ac-DEVD-AMC is a synthetic tetrapeptide that mimics the natural cleavage site of one of the key substrates of caspase-3, poly (ADP-ribose) polymerase (PARP).[1] The tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) is specifically recognized by caspase-3.[1] This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the Ac-DEVD-AMC substrate is weakly fluorescent. However, upon cleavage of the amide bond between the aspartate residue and AMC by active caspase-3, the highly fluorescent AMC molecule is liberated. The resulting increase in fluorescence intensity is directly proportional to the activity of caspase-3 in the sample.
Quantitative Data
The following tables summarize the key quantitative parameters of the Ac-DEVD-AMC substrate and its interaction with caspase-3.
Table 1: Physicochemical and Spectroscopic Properties of Ac-DEVD-AMC
| Property | Value |
| Full Name | N-Acetyl-L-α-aspartyl-L-α-glutamyl-L-valyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-α-asparagine |
| Molecular Formula | C30H37N5O13 |
| Molecular Weight | 675.64 g/mol |
| Excitation Wavelength (cleaved AMC) | 340-380 nm |
| Emission Wavelength (cleaved AMC) | 440-460 nm |
| Solubility | Soluble in DMSO |
Table 2: Kinetic Parameters for Caspase-3 with Ac-DEVD-AMC
| Parameter | Value | Description |
| Km | ~10 µM[1] | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of the maximum (Vmax). A lower Km indicates a higher affinity of the enzyme for the substrate. |
| kcat | Not consistently reported | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. |
| kcat/Km | Not consistently reported | The catalytic efficiency, which provides a measure of how efficiently an enzyme converts a substrate to a product. |
Signaling Pathways and Mechanism of Action
The activation of caspase-3 is a central event in both the intrinsic and extrinsic apoptotic pathways.
-
The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface death receptors. This leads to the recruitment of adaptor proteins and procaspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, procaspase-8 is activated and in turn directly cleaves and activates procaspase-3.
-
The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals, such as DNA damage or growth factor withdrawal. These signals lead to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol. Cytochrome c binds to Apaf-1, which then recruits procaspase-9 to form the apoptosome. The apoptosome facilitates the activation of caspase-9, which then cleaves and activates procaspase-3.
Once activated, caspase-3 cleaves the Ac-DEVD-AMC substrate, leading to a measurable fluorescent signal.
Experimental Protocols
The following protocols provide a general framework for performing a caspase-3 activity assay using Ac-DEVD-AMC in cell lysates. Optimization may be required for specific cell types and experimental conditions.
Reagent Preparation
Table 3: Reagent Preparation
| Reagent | Preparation | Storage |
| Ac-DEVD-AMC Stock Solution | Dissolve lyophilized Ac-DEVD-AMC in DMSO to a final concentration of 10 mM. | Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles. |
| Cell Lysis Buffer | 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT (add fresh). | Store at 4°C (without DTT). |
| 2X Reaction Buffer | 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT (add fresh). | Store at 4°C (without DTT). |
Caspase-3 Activity Assay in Cell Lysates
-
Cell Culture and Treatment: Plate cells at a desired density and treat with the apoptosis-inducing agent and appropriate controls.
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Cell Lysis:
-
For adherent cells, wash with ice-cold PBS, then add ice-cold Cell Lysis Buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in ice-cold Cell Lysis Buffer.
-
Incubate the lysate on ice for 10-20 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay).
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Add 50 µL of 2X Reaction Buffer to each well.
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Add 5 µL of 200 µM Ac-DEVD-AMC substrate (final concentration 10 µM) to each well.
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Include appropriate controls:
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Blank (Lysis Buffer, Reaction Buffer, and substrate).
-
Negative control (lysate from untreated cells).
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Positive control (lysate from cells treated with a known apoptosis inducer).
-
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 355-380 nm and an emission wavelength of 440-460 nm.
Data Interpretation and Considerations
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The increase in fluorescence is proportional to the amount of AMC released, which in turn is proportional to the caspase-3 activity.
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Results are often expressed as fold-change in fluorescence relative to the untreated control.
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It is important to note that Ac-DEVD-AMC can also be cleaved by other caspases, particularly caspase-7, which has a similar substrate specificity. Therefore, the assay measures "caspase-3/7-like" activity.
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For more specific measurements, consider using specific inhibitors or immuno-depletion to differentiate between caspase-3 and caspase-7 activity.
Conclusion
The Ac-DEVD-AMC fluorogenic substrate is a robust and sensitive tool for the study of apoptosis. Its specificity for caspase-3 (and caspase-7) allows for the reliable detection and quantification of this key executioner caspase's activity. By understanding the underlying principles and following optimized protocols, researchers can effectively utilize this substrate to investigate the mechanisms of apoptosis and to screen for potential therapeutic agents that modulate this critical cellular process.
References
Understanding Ac-DMQD-AMC: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fluorogenic caspase substrate, Ac-DMQD-AMC (N-Acetyl-Asp-Met-Gln-Asp-7-amido-4-methylcoumarin). Due to the limited availability of specific data for this compound in publicly accessible literature, this document leverages information from the closely related and well-characterized caspase substrate, Ac-DEVD-AMC, and the general principles of AMC-based fluorogenic assays. This guide will cover its core principles, including excitation and emission spectra, mechanism of action, relevant signaling pathways, and a detailed experimental protocol.
Core Principles of this compound as a Fluorogenic Substrate
This compound is a synthetic tetrapeptide linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon cleavage of the peptide backbone by specific caspases, the free AMC is liberated, resulting in a significant increase in fluorescence. This property allows for the sensitive detection of caspase activity.
While primarily identified as a substrate for caspase-3, there are indications that this compound may also be a substrate for caspase-10.[1] The peptide sequence (DMQD) dictates the substrate specificity for the target caspase.
Spectral Properties
Specific excitation and emission spectra for this compound are not widely published. However, the fluorescent properties are conferred by the 7-amino-4-methylcoumarin (AMC) group that is released upon enzymatic cleavage. Therefore, the spectral characteristics of free AMC can be used as a reliable guide.
Table 1: Spectral Properties of the Liberated 7-Amino-4-methylcoumarin (AMC) Fluorophore
| Parameter | Wavelength (nm) | Reference(s) |
| Excitation Maximum | 340 - 380 | [2][3][4][5][6][7] |
| Emission Maximum | 440 - 460 | [2][3][4][5][6][7] |
Note: The optimal excitation and emission wavelengths may vary slightly depending on the specific buffer conditions and instrumentation used.
Quantitative Data
Table 2: Michaelis-Menten Constant (Km) for a Related Caspase-3 Substrate
| Substrate | Target Caspase | Km (µM) | Reference(s) |
| Ac-DEVD-AMC | Caspase-3 | 9.7 ± 1.0 | [8] |
Mechanism of Action and Signaling Pathways
This compound is a substrate for effector caspases, such as caspase-3, and potentially initiator caspases like caspase-10. These caspases are critical components of the apoptotic signaling cascade, a programmed cell death pathway essential for tissue homeostasis and development.
Apoptosis can be initiated through two primary pathways:
-
The Extrinsic (Death Receptor) Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors. This binding leads to the recruitment of adaptor proteins like FADD and the subsequent activation of initiator caspases, including caspase-8 and caspase-10.
-
The Intrinsic (Mitochondrial) Pathway: This pathway is initiated by intracellular stress signals, leading to the release of cytochrome c from the mitochondria. Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9.
Both pathways converge on the activation of effector caspases, primarily caspase-3 and caspase-7. Activated caspase-3 then cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways leading to caspase-3 activation.
Experimental Protocols
The following is a generalized protocol for a caspase activity assay using an AMC-based fluorogenic substrate like this compound. This protocol may require optimization for specific cell types and experimental conditions.
Materials:
-
Cells or tissue of interest
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM sodium pyrophosphate)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
This compound substrate (stock solution in DMSO, e.g., 10 mM)
-
96-well black microplate
-
Fluorescence microplate reader with excitation and emission filters for AMC
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in your target cells using the desired method. Include a non-induced control.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-old Cell Lysis Buffer and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate (e.g., using a BCA or Bradford assay).
-
-
Caspase Activity Assay:
-
Dilute the cell lysates to the same protein concentration in Assay Buffer.
-
In a 96-well black microplate, add 50 µL of each cell lysate per well. Include a blank control with Assay Buffer only.
-
Prepare a 2X working solution of the this compound substrate by diluting the stock solution in Assay Buffer to a final concentration of 40-100 µM.
-
Add 50 µL of the 2X substrate working solution to each well to initiate the reaction. The final substrate concentration will be 20-50 µM.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 1-2 hours using a fluorescence microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the fluorescence intensity versus time.
-
The rate of the reaction can be determined from the slope of the linear portion of the curve.
-
Compare the reaction rates between your experimental samples and controls to determine the relative caspase activity.
-
References
- 1. pnas.org [pnas.org]
- 2. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 3. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Caspase 3 - Wikipedia [en.wikipedia.org]
Measuring Caspase-3 Activity in Cell Lysates Using Ac-DMQD-AMC: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and technical details for the utilization of the fluorogenic substrate Ac-DMQD-AMC to measure the activity of caspase-3, a key executioner in the apoptotic pathway, within cell lysates. This document outlines the principles of the assay, detailed experimental procedures, data interpretation, and the broader context of the caspase-3 signaling pathway.
Introduction to Caspase-3 and the this compound Substrate
Caspase-3 (cysteine-aspartic protease 3) is a critical effector caspase that plays a central role in the execution phase of apoptosis, or programmed cell death.[1] Its activation from an inactive zymogen, procaspase-3, is a hallmark of the apoptotic cascade. Once activated, caspase-3 cleaves a wide array of cellular proteins, leading to the characteristic morphological and biochemical changes associated with apoptosis. Therefore, the quantification of caspase-3 activity serves as a reliable indicator of apoptosis in cell populations.
The this compound substrate is a fluorogenic molecule designed for the sensitive detection of caspase-3 activity. It consists of a four-amino-acid peptide sequence (Asp-Met-Gln-Asp) that is recognized and cleaved by active caspase-3. This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent. However, upon cleavage by caspase-3 between the terminal aspartate (D) and the AMC moiety, the free AMC molecule is released and exhibits strong fluorescence, which can be measured using a fluorometer. The intensity of the fluorescence is directly proportional to the level of active caspase-3 in the sample.
Principle of the Assay
The fluorometric assay for caspase-3 activity using this compound is based on the following principle:
Principle of the fluorometric caspase-3 assay.
Caspase-3 Signaling Pathway
Caspase-3 is a central executioner in the apoptotic signaling cascade, which can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of initiator caspases, which in turn cleave and activate effector caspases like caspase-3.
Simplified overview of the caspase-3 signaling pathway.
Quantitative Data Summary
While this compound is a recognized substrate for caspase-3, detailed kinetic parameters are not as widely published as for the more common Ac-DEVD-AMC substrate. The available data for related substrates provides a valuable reference for experimental design.
| Parameter | This compound | Ac-DEVD-AMC | Reference |
| Peptide Sequence | Ac-Asp-Met-Gln-Asp-AMC | Ac-Asp-Glu-Val-Asp-AMC | N/A |
| Enzyme Specificity | Primarily Caspase-3 | Caspase-3 and Caspase-7 | [2] |
| Excitation Maximum (Free AMC) | ~340-360 nm | ~340-380 nm | [3] |
| Emission Maximum (Free AMC) | ~440-460 nm | ~440-460 nm | [3] |
| Km for Caspase-3 | Not widely reported; likely higher than Ac-DEVD-AMC | ~10 µM | [4] |
Note: The Km (Michaelis constant) represents the substrate concentration at which the enzyme operates at half of its maximum velocity. A higher Km value suggests a lower affinity of the enzyme for the substrate. It is recommended to empirically determine the optimal concentration of this compound for your specific experimental conditions.
Experimental Protocols
The following protocols are adapted from established methods for caspase-3 activity assays in cell lysates and can be used with this compound. Optimization of cell number, lysate concentration, and substrate concentration is recommended for each new cell line or experimental setup.
Reagent Preparation
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT. Store at 4°C. Add DTT fresh before use.
-
Assay Buffer: 20 mM HEPES (pH 7.4), 10% glycerol, and 2 mM DTT. Store at 4°C. Add DTT fresh before use.
-
This compound Stock Solution: Dissolve this compound in sterile DMSO to a stock concentration of 10 mM. Store in aliquots at -20°C, protected from light.
-
AMC Standard Stock Solution: Dissolve pure AMC in DMSO to a stock concentration of 1 mM. Store in aliquots at -20°C, protected from light. This will be used to generate a standard curve to quantify the amount of AMC produced in the enzymatic reaction.
Experimental Workflow Diagram
General experimental workflow for caspase-3 activity assay.
Cell Lysate Preparation
-
Cell Culture and Treatment: Plate cells at a desired density and treat with apoptosis-inducing agents or vehicle control for the desired time.
-
Harvesting: For adherent cells, wash with ice-cold PBS and then scrape the cells into a pre-chilled microcentrifuge tube. For suspension cells, centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-2 x 106 cells).
-
Incubation: Incubate the cell suspension on ice for 15-30 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic proteins including caspases, to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method such as the Bradford or BCA assay. This is crucial for normalizing the caspase activity.
Caspase-3 Activity Assay
-
Prepare Assay Plate: In a black, flat-bottom 96-well plate, add the following to each well:
-
50 µL of cell lysate (containing 50-100 µg of total protein).
-
Adjust the volume to 100 µL with Assay Buffer.
-
Include a blank control containing 100 µL of Assay Buffer without cell lysate.
-
For inhibitor control, pre-incubate the lysate with a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for 10-15 minutes before adding the substrate.
-
-
Prepare Substrate Mix: Dilute the this compound stock solution in Assay Buffer to a final working concentration (e.g., 2X of the desired final concentration, typically 20-50 µM).
-
Initiate Reaction: Add 100 µL of the 2X this compound substrate mix to each well to start the reaction. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may vary depending on the cell type and the level of caspase-3 activity.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of approximately 350 nm and an emission wavelength of approximately 450 nm.
AMC Standard Curve
-
Prepare AMC Standards: Prepare a series of dilutions of the AMC stock solution in Assay Buffer to generate a standard curve (e.g., 0, 1, 2.5, 5, 7.5, and 10 µM).
-
Measure Fluorescence: Add 200 µL of each AMC standard to separate wells of the 96-well plate and measure the fluorescence as described above.
-
Plot Standard Curve: Plot the fluorescence intensity versus the AMC concentration. This curve will be used to convert the relative fluorescence units (RFU) from the experimental samples into the concentration of AMC produced.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the fluorescence reading of the blank control from the readings of all other samples.
-
Quantification of AMC: Use the AMC standard curve to convert the background-subtracted RFU values of your samples into the concentration of AMC (in µM).
-
Calculation of Caspase-3 Activity: The caspase-3 activity can be expressed as the amount of AMC produced per unit of time per amount of protein.
Activity (pmol AMC/min/mg protein) = [AMC concentration (µM) x 1000] / [Incubation time (min) x Protein concentration (mg/mL)]
An increase in caspase-3 activity in treated samples compared to control samples is indicative of apoptosis induction.
Conclusion
The this compound fluorogenic substrate provides a sensitive and specific tool for the measurement of caspase-3 activity in cell lysates. This in-depth guide offers a framework for researchers to design and execute robust experiments to quantify apoptosis. As with any enzymatic assay, careful optimization of experimental parameters is crucial for obtaining accurate and reproducible results. By following the detailed protocols and understanding the underlying principles, researchers can confidently employ this assay to advance their studies in apoptosis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, enzymatic evaluation, and docking studies of fluorogenic caspase 8 tetrapeptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bdbiosciences.com [bdbiosciences.com]
An In-depth Technical Guide to the Chemical Properties and Structure of Ac-DMQD-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-DMQD-AMC (Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl-7-amino-4-methylcoumarin) is a highly sensitive and specific fluorogenic substrate for caspase-3, a key executioner enzyme in the apoptotic pathway. Its utility in apoptosis research is centered on the principle of fluorescence resonance energy transfer (FRET). In its intact form, the molecule is non-fluorescent. However, upon cleavage of the peptide backbone by active caspase-3 between the aspartate (D) and the 7-amino-4-methylcoumarin (B1665955) (AMC) moiety, the AMC fluorophore is liberated, resulting in a quantifiable fluorescent signal. This property makes this compound an invaluable tool for the detection and quantification of caspase-3 activity in cell lysates and purified enzyme preparations, providing a robust method for studying apoptosis in various experimental contexts.
Chemical Properties and Structure
This compound is a tetrapeptide composed of aspartic acid, methionine, glutamine, and another aspartic acid residue, which is conjugated to the fluorophore 7-amino-4-methylcoumarin. The N-terminus of the peptide is acetylated.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Full Name | Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl-7-amino-4-methylcoumarin | [1] |
| Sequence | Ac-Asp-Met-Gln-Asp-AMC | [1] |
| Molecular Formula | C₃₀H₃₈N₆O₁₂S | [1] |
| Molecular Weight | 706.72 g/mol | [1] |
| Purity | ≥95% | [2] |
| Appearance | Solid | [2] |
| Excitation Wavelength | 340-360 nm (for cleaved AMC) | [2] |
| Emission Wavelength | 440-460 nm (for cleaved AMC) | [2] |
| Solubility | Formic Acid: 1 mg/ml | [2] |
| Storage Conditions | -20°C | [2] |
| Stability | ≥ 4 years at -20°C | [2] |
Mechanism of Action and Role in Apoptosis
Caspase-3 is a critical downstream effector caspase in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Once activated by initiator caspases (such as caspase-8 or caspase-9), caspase-3 proceeds to cleave a specific set of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
This compound serves as an artificial substrate that mimics the natural cleavage sites of caspase-3. The enzyme recognizes the DMQD tetrapeptide sequence and hydrolyzes the peptide bond C-terminal to the final aspartate residue. This cleavage event liberates the AMC fluorophore, which, when excited by light at approximately 340-360 nm, emits a fluorescent signal at 440-460 nm. The intensity of this fluorescence is directly proportional to the amount of active caspase-3 in the sample.
Apoptosis Signaling Pathway
Caption: The intrinsic and extrinsic apoptosis pathways converge on the activation of caspase-3.
Experimental Protocols
The following is a detailed protocol for a fluorometric caspase-3 activity assay using this compound. This protocol is adapted from standard procedures for similar fluorogenic caspase substrates.[3][4][5][6]
Table 2: Detailed Protocol for Caspase-3 Activity Assay
| Step | Procedure | Notes |
| 1. Reagent Preparation | Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT (add fresh). Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10% sucrose, 0.1% CHAPS, 10 mM DTT (add fresh). Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C. Working Substrate Solution: Dilute the stock solution to 50 µM in Assay Buffer immediately before use. | Ensure all buffers are chilled on ice before use. DTT is unstable in solution and should be added fresh. |
| 2. Cell Lysate Preparation | Adherent Cells: Wash cells with ice-cold PBS. Add 100 µL of Lysis Buffer per 1-5 x 10⁶ cells. Scrape cells and transfer to a microfuge tube. Suspension Cells: Pellet cells by centrifugation (500 x g, 5 min, 4°C). Wash with ice-cold PBS. Resuspend pellet in Lysis Buffer (100 µL per 1-5 x 10⁶ cells). Incubation & Clarification: Incubate the lysate on ice for 15-20 minutes. Centrifuge at 16,000 x g for 15 minutes at 4°C. Collect the supernatant (cytosolic extract) for the assay. | Avoid repeated freeze-thaw cycles of the lysate. Determine protein concentration of the lysate using a standard method (e.g., BCA assay) for normalization. |
| 3. Assay Procedure | 1. In a 96-well black microplate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well. 2. Add 50 µL of Assay Buffer to a well as a blank control (no lysate). 3. Add 50 µL of the 50 µM Working Substrate Solution to each well. 4. Incubate the plate at 37°C for 1-2 hours, protected from light. | Include a positive control (e.g., cells treated with an apoptosis-inducing agent like staurosporine) and a negative control (untreated cells). |
| 4. Data Acquisition | Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm. | Readings can be taken kinetically over the incubation period or as an endpoint measurement. |
| 5. Data Analysis | Subtract the blank reading from all sample readings. Normalize the fluorescence intensity to the protein concentration of the cell lysate. Express the results as relative fluorescence units (RFU) per microgram of protein. | The rate of the reaction (increase in fluorescence over time) is proportional to the caspase-3 activity. |
Experimental Workflow
Caption: Workflow for a fluorometric caspase-3 activity assay using this compound.
Conclusion
This compound is a robust and reliable tool for the quantitative measurement of caspase-3 activity. Its well-defined chemical structure and properties, coupled with a straightforward and sensitive assay protocol, make it an essential reagent for researchers in the fields of apoptosis, cancer biology, neurodegenerative diseases, and drug discovery. The provided technical information and protocols offer a comprehensive guide for the effective utilization of this compound in a laboratory setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 5. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.cellsignal.com [media.cellsignal.com]
The Cutting Edge of Apoptosis Detection: A Technical Guide to Ac-DMQD-AMC and Other Caspase-3 Substrates
For Immediate Release
A Deep Dive into the Specificity and Efficacy of Fluorogenic Caspase-3 Substrates for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl-7-Amino-4-Methylcoumarin (Ac-DMQD-AMC) with other fluorogenic substrates for caspase-3, a critical executioner enzyme in the apoptotic pathway. This document is intended to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental workflows to aid in the selection of the most appropriate tools for apoptosis research.
Introduction to Caspase-3 and its Substrates
Caspase-3, a member of the cysteine-aspartic acid protease (caspase) family, plays a pivotal role in the execution phase of apoptosis.[1][2] Its activation is a key event, leading to the cleavage of a broad spectrum of cellular proteins and the subsequent dismantling of the cell.[1][2] The detection of caspase-3 activity is therefore a reliable and widely used indicator of apoptosis.
Fluorogenic substrates are powerful tools for quantifying caspase-3 activity. These synthetic peptides contain a specific amino acid sequence recognized by caspase-3, linked to a fluorescent reporter molecule, most commonly 7-amino-4-methylcoumarin (B1665955) (AMC). Upon cleavage by active caspase-3, the AMC molecule is released, resulting in a measurable increase in fluorescence. The archetypal substrate for caspase-3 is Ac-DEVD-AMC, which is based on the cleavage site in the natural substrate, poly(ADP-ribose) polymerase (PARP).[3] However, a variety of other substrates, including this compound, have been developed to offer potential advantages in terms of specificity and kinetic properties.
Quantitative Comparison of Caspase-3 Substrates
The selection of a caspase-3 substrate is a critical decision that can significantly impact the accuracy and sensitivity of an assay. The ideal substrate exhibits high affinity (low Michaelis constant, Km) and is efficiently processed (high catalytic rate constant, kcat) by caspase-3, while showing minimal cross-reactivity with other proteases, including other caspases.
While direct, side-by-side kinetic data for the AMC-conjugated forms of all substrates is not always available in the literature, valuable insights can be gleaned from studies on their aldehyde inhibitor counterparts (e.g., Ac-DEVD-CHO vs. Ac-DMQD-CHO). The relative catalytic efficiencies (kcat/Km) of these inhibitors provide a strong indication of the substrate preference of caspase-3.
| Substrate (Peptide Sequence) | Reporter Group | Relative kcat/Km (%) vs. Ac-DEVD | Known Cross-Reactivity | Key Characteristics |
| Ac-DEVD-AMC | AMC | 100 | Caspase-7 | The most widely used and well-characterized caspase-3 substrate.[3][4] |
| This compound | AMC | 17 | Likely Caspase-7 | Shows significantly lower catalytic efficiency for caspase-3 compared to Ac-DEVD-AMC.[5][6] |
| Ac-VEID-AMC | AMC | - | Caspase-6 | Primarily a substrate for caspase-6, but can be cleaved by caspase-3.[7] |
| Ac-LEHD-AMC | AMC | - | Caspase-9 | Primarily a substrate for caspase-9.[8][9][10] |
Note: The relative kcat/Km values are based on studies of the corresponding peptide aldehyde inhibitors (Ac-DEVD-CHO and Ac-DMQD-CHO) and serve as a proxy for the catalytic efficiency of the AMC substrates.[5][6]
Signaling Pathways of Caspase-3 Activation
Understanding the upstream signaling events that lead to caspase-3 activation is crucial for interpreting experimental results. Caspase-3 is activated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.
Experimental Protocols
The following section provides a detailed, generalized protocol for a fluorometric caspase-3 activity assay using an AMC-conjugated substrate. This protocol should be optimized for specific cell types and experimental conditions.
Materials
-
Cells induced to undergo apoptosis and untreated control cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
Dithiothreitol (DTT), 1 M stock solution
-
Caspase-3 Substrate (e.g., Ac-DEVD-AMC, this compound), 10 mM stock in DMSO
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm
Procedure
1. Cell Lysate Preparation
-
For adherent cells:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold Cell Lysis Buffer (e.g., 100 µL for a 6-well plate well).
-
Incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
For suspension cells:
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Aspirate the supernatant and wash the cell pellet with ice-cold PBS.
-
Pellet the cells again and aspirate the PBS.
-
Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay method (e.g., BCA or Bradford assay).
2. Assay Reaction
-
Prepare the 1x Reaction Buffer by diluting the 2x Reaction Buffer with an equal volume of sterile water and adding DTT to a final concentration of 10 mM immediately before use.
-
Dilute the cell lysates to the same protein concentration (e.g., 1-2 mg/mL) with Cell Lysis Buffer.
-
In a black 96-well plate, add 50 µL of each cell lysate per well. Include a blank control with 50 µL of Cell Lysis Buffer only.
-
Prepare the substrate solution by diluting the 10 mM stock of the caspase-3 substrate to a final concentration of 50 µM in 1x Reaction Buffer.
-
Add 50 µL of the substrate solution to each well containing cell lysate or the blank control.
-
Mix gently by tapping the plate.
3. Measurement
-
Incubate the plate at 37°C, protected from light, for 1-2 hours. The optimal incubation time may vary depending on the cell type and the level of apoptosis.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.
4. Data Analysis
-
Subtract the fluorescence reading of the blank from all experimental readings.
-
The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the apoptotic sample to the non-induced control.
Experimental Workflow
The following diagram illustrates the general workflow for a fluorometric caspase-3 activity assay.
Conclusion
The choice of a fluorogenic substrate for caspase-3 activity assays requires careful consideration of factors such as specificity, sensitivity, and the specific experimental context. While Ac-DEVD-AMC remains the gold standard due to its extensive characterization, alternative substrates like this compound may offer different kinetic profiles that could be advantageous in certain applications. This guide provides the foundational knowledge, comparative data, and detailed protocols to empower researchers to make informed decisions and obtain robust, reliable data in their apoptosis studies. The provided diagrams of the signaling pathways and experimental workflow serve as valuable visual aids for both planning and executing experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. abcam.com [abcam.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. Structural and kinetic analysis of caspase-3 reveals role for s5 binding site in substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reprogramming Caspase-7 Specificity by Regio-Specific Mutations and Selection Provides Alternate Solutions for Substrate Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Ac-LEHD-AMC *CAS 292633-16-0* | AAT Bioquest [aatbio.com]
- 10. medchemexpress.com [medchemexpress.com]
Ac-DMQD-AMC: A Technical Guide to a Fluorogenic Caspase-3 Substrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, development, and application of Ac-DMQD-AMC (N-Acetyl-Asp-Met-Gln-Asp-7-amino-4-methylcoumarin), a fluorogenic substrate for caspase-3. This document provides a comprehensive overview of its synthesis, mechanism of action, and protocols for its use in apoptosis research, supported by quantitative data and visualizations of relevant biological pathways and experimental workflows.
Introduction: The Quest for Specific Caspase-3 Substrates
Caspase-3 is a critical executioner caspase in the apoptotic signaling cascade.[1] Its activation is a hallmark of programmed cell death, making it a key target for the study of apoptosis and the development of therapeutics for diseases characterized by aberrant cell death, such as cancer and neurodegenerative disorders. The enzymatic activity of caspase-3 is typically monitored using substrates that release a detectable signal upon cleavage.
The most widely used fluorogenic substrate for caspase-3 is Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).[2] The DEVD tetrapeptide sequence is derived from the cleavage site in poly(ADP-ribose) polymerase (PARP), a natural substrate of caspase-3.[2] While Ac-DEVD-AMC is a reliable tool, the development of alternative substrates with potentially altered specificity and kinetic properties is of significant interest for refining apoptosis assays and exploring the nuances of caspase-3 substrate recognition.
This compound represents one such alternative, with modifications at the P2 and P3 positions of the tetrapeptide recognition motif. This guide delves into the specifics of this particular substrate.
Discovery and Rationale for the DMQD Sequence
The development of altered peptide sequences for caspase substrates is driven by the desire to understand the structural basis of enzyme-substrate interactions and to potentially enhance selectivity. The S2 subsite of caspase-3 is a hydrophobic pocket that accommodates the P2 residue of the substrate.[3] While valine is the residue at the P2 position in the canonical DEVD sequence, the S2 pocket can accommodate other hydrophobic residues such as methionine.
The rationale for the substitution of glutamic acid with glutamine at the P3 position and valine with methionine at the P2 position in the DEVD sequence to yield DMQD is rooted in studies of caspase-3's substrate specificity. While the DEVD sequence is optimal, caspase-3 can cleave other sequences, and understanding these alternative recognition motifs can provide insights into its broader substrate profile. A study by Fang (2009) on the structural basis of caspase-3 substrate specificity included the analysis of an Ac-DMQD-aldehyde inhibitor, suggesting that the DMQD sequence is a relevant motif for investigating caspase-3 binding and activity.[4]
Synthesis of this compound
The synthesis of this compound is achieved through Solid Phase Peptide Synthesis (SPPS), a standard method for assembling peptides on a solid resin support. The primary challenge in synthesizing peptide-AMC conjugates is the coupling of the C-terminal amino acid to the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore, due to the low nucleophilicity of the aromatic amine of AMC.
A common strategy involves using a pre-functionalized resin, such as an Fmoc-Asp(Wang resin)-AMC, to initiate the synthesis. The peptide is then elongated in a stepwise manner.
General Synthesis Workflow
The synthesis of this compound can be conceptualized with the following workflow:
Caption: Solid Phase Peptide Synthesis (SPPS) workflow for this compound.
Detailed Experimental Protocol for Synthesis
Materials:
-
Fmoc-Asp(OtBu)-AMC resin
-
Fmoc-Gln(Trt)-OH
-
Fmoc-Met-OH
-
Fmoc-Asp(OtBu)-OH
-
N,N-Dimethylformamide (DMF)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Acetic Anhydride (B1165640)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diethyl ether
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Resin Swelling: Swell the Fmoc-Asp(OtBu)-AMC resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the aspartic acid. Wash the resin thoroughly with DMF, DCM, and MeOH.
-
Amino Acid Coupling (Gln): Dissolve Fmoc-Gln(Trt)-OH, HBTU, and DIPEA in DMF and add to the resin. Agitate the reaction vessel for 2 hours. Wash the resin as in step 2.
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for Fmoc-Met-OH and Fmoc-Asp(OtBu)-OH sequentially.
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. Wash the resin thoroughly.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (OtBu and Trt).
-
Precipitation and Washing: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.
-
Purification: Purify the crude peptide by RP-HPLC using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.
-
Lyophilization: Lyophilize the purified fractions to obtain the final this compound product as a white powder.
Mechanism of Action and Data Presentation
This compound is a fluorogenic substrate, meaning it is initially non-fluorescent but becomes fluorescent upon enzymatic cleavage. The tetrapeptide sequence DMQD is recognized by active caspase-3. The enzyme catalyzes the hydrolysis of the amide bond between the C-terminal aspartic acid (D) and the AMC fluorophore. The release of free AMC results in a significant increase in fluorescence, which can be measured using a fluorometer.
Caption: Mechanism of this compound cleavage by caspase-3.
Quantitative Data
While specific kinetic parameters for this compound are not widely published, we can compare its properties to the well-characterized Ac-DEVD-AMC. The key parameters for a fluorogenic substrate are its spectral properties and its kinetic constants with the target enzyme.
| Parameter | This compound | Ac-DEVD-AMC | Reference(s) |
| Fluorophore | 7-Amino-4-methylcoumarin (AMC) | 7-Amino-4-methylcoumarin (AMC) | [5] |
| Excitation Maximum | ~340-360 nm | ~340-360 nm | [6] |
| Emission Maximum | ~440-460 nm | ~440-460 nm | [6] |
| Km for Caspase-3 | Data not available in searched literature | 9.7 ± 1.0 µM | [2] |
| kcat for Caspase-3 | Data not available in searched literature | Data not readily available in searched literature | |
| Molecular Weight | ~706.7 g/mol | ~675.6 g/mol |
Caspase-3 Signaling Pathway
This compound is a tool to measure the activity of caspase-3, which is a central effector in the apoptosis signaling cascade. Caspase-3 is activated by two primary pathways: the extrinsic and intrinsic pathways.
Caption: The extrinsic and intrinsic pathways of caspase-3 activation.
Experimental Protocols for Caspase-3 Activity Assay
The following protocols are adapted from established methods for Ac-DEVD-AMC and can be applied to this compound.
Preparation of Cell Lysates
Materials:
-
Cells of interest (adherent or suspension)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Microcentrifuge
Procedure:
-
Cell Harvesting:
-
Adherent cells: Wash cells with ice-cold PBS, then scrape into a minimal volume of PBS.
-
Suspension cells: Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the pellet with ice-cold PBS.
-
-
Lysis: Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1-5 x 10^7 cells/mL).
-
Incubation: Incubate the cell suspension on ice for 15-30 minutes.
-
Clarification: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (cell lysate) to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
Caspase-3 Activity Assay
Materials:
-
Cell lysate
-
This compound substrate (stock solution in DMSO, e.g., 10 mM)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorometer with excitation at ~360 nm and emission at ~460 nm
Procedure:
-
Reaction Setup: In a 96-well black microplate, add the following to each well:
-
Cell lysate (e.g., 20-100 µg of total protein)
-
Assay Buffer to a final volume of 90 µL.
-
-
Substrate Addition: Add 10 µL of this compound substrate solution (e.g., 200 µM in Assay Buffer for a final concentration of 20 µM).
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at various time points (e.g., every 15 minutes for 1-2 hours) using a fluorometer.
-
Data Analysis: Calculate the rate of AMC release by determining the change in fluorescence over time. The activity can be expressed as relative fluorescence units (RFU) per minute per milligram of protein.
Experimental Workflow Diagram
Caption: Workflow for a caspase-3 activity assay using this compound.
Conclusion
This compound is a valuable tool for the detection of caspase-3 activity in apoptotic cells. Its synthesis follows established solid-phase peptide synthesis methodologies. While detailed kinetic data for this compound is not as readily available as for the more common Ac-DEVD-AMC, its use in conjunction with established protocols allows for the reliable measurement of caspase-3 activity. The alteration of the P2 and P3 residues from the canonical DEVD sequence provides a means to explore the substrate specificity of caspase-3 and may offer advantages in specific experimental contexts. Further characterization of the kinetic parameters of this compound would be beneficial to the research community for a more comprehensive understanding of its properties relative to other caspase-3 substrates.
References
The Role of Ac-DMQD-AMC in High-Throughput Screening for Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apoptosis, or programmed cell death, is a fundamental biological process critical for tissue homeostasis and development. Its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. The caspase family of proteases, particularly the executioner caspase-3, plays a pivotal role in the apoptotic cascade. Consequently, identifying modulators of caspase-3 activity is a key strategy in drug discovery. High-throughput screening (HTS) provides a powerful platform for interrogating large compound libraries to discover such modulators. The fluorogenic substrate, Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl-7-amino-4-methylcoumarin (Ac-DMQD-AMC), is a valuable tool in HTS campaigns targeting caspase-3. This technical guide provides an in-depth overview of the principles, experimental protocols, data analysis, and workflow for utilizing this compound in HTS for apoptosis research.
Introduction to this compound and Caspase-3 in Apoptosis
Caspase-3 is a critical executioner caspase in the apoptotic pathway.[1] It is synthesized as an inactive zymogen, procaspase-3, and upon apoptotic signaling, it is cleaved and activated by initiator caspases such as caspase-8 and caspase-9.[2] Once activated, caspase-3 proceeds to cleave a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[2]
This compound is a synthetic tetrapeptide substrate specifically designed for the sensitive detection of caspase-3 activity. The peptide sequence, DMQD (Asp-Met-Gln-Asp), mimics the cleavage site of one of caspase-3's key substrates. This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of AMC is quenched. However, upon cleavage by active caspase-3 between the aspartate (D) and AMC moieties, the free AMC is liberated, resulting in a significant increase in fluorescence. This fluorescence can be quantified to determine the level of caspase-3 activity. The excitation and emission maxima for free AMC are in the range of 340-360 nm and 440-460 nm, respectively.
Apoptotic Signaling Pathways Involving Caspase-3
Apoptosis is initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, including caspase-3.
-
The Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors. This binding event leads to the recruitment of adaptor proteins and the activation of initiator caspase-8. Active caspase-8 can then directly cleave and activate procaspase-3.
-
The Intrinsic Pathway: This pathway is initiated by intracellular stress signals, such as DNA damage or growth factor withdrawal. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, most notably cytochrome c. In the cytosol, cytochrome c binds to Apaf-1, which then recruits and activates procaspase-9. Active caspase-9, in turn, cleaves and activates procaspase-3.
High-Throughput Screening (HTS) for Apoptosis Modulators
HTS enables the rapid screening of large chemical libraries to identify compounds that modulate a specific biological process, such as apoptosis. The use of this compound in a cell-based or biochemical assay provides a robust and quantifiable readout of caspase-3 activity, making it highly amenable to HTS formats.
Assay Principle in HTS
In an HTS campaign to identify inhibitors of apoptosis, cells would be treated with compounds from a chemical library and then stimulated to undergo apoptosis. In the presence of an effective inhibitor, the activation of caspase-3 would be blocked, resulting in low fluorescence from the this compound substrate. Conversely, in a screen for activators of apoptosis, a high fluorescence signal would indicate compounds that induce caspase-3 activity.
HTS Workflow
A typical HTS workflow for identifying apoptosis inhibitors using this compound involves several stages, from primary screening to hit validation.
Experimental Protocols
While specific protocols may need optimization depending on the cell line and instrumentation, the following provides a detailed methodology for a cell-based HTS assay for caspase-3 inhibitors using a substrate analogous to this compound in a 384-well format.
Materials and Reagents
-
Cells: A relevant human cell line (e.g., Jurkat, HeLa)
-
Culture Medium: Appropriate for the chosen cell line
-
Assay Plate: 384-well, black, clear-bottom plates
-
Compound Library: Pre-diluted in DMSO
-
Apoptosis Inducer: e.g., Staurosporine, Etoposide
-
This compound Substrate: Stock solution in DMSO
-
Caspase Assay Buffer: e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT
-
Cell Lysis Buffer: e.g., Caspase Assay Buffer with 0.1% CHAPS
-
Positive Control: Known caspase-3 inhibitor (e.g., Ac-DEVD-CHO)
-
Negative Control: DMSO
HTS Protocol
-
Compound Plating: Dispense test compounds and controls (DMSO, positive control) into the 384-well assay plates.
-
Cell Seeding: Seed cells into the assay plates at a pre-determined optimal density and incubate.
-
Compound Incubation: Incubate the cells with the test compounds for a defined period.
-
Induction of Apoptosis: Add the apoptosis-inducing agent to all wells except for the negative control wells and incubate.
-
Cell Lysis and Substrate Addition: Add a solution containing the cell lysis buffer and this compound to each well.
-
Incubation: Incubate the plates at room temperature or 37°C, protected from light, to allow for the enzymatic reaction to proceed.
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex: 350 nm, Em: 450 nm).
Data Presentation and Analysis
Rigorous data analysis is crucial for the identification of true hits from an HTS campaign. Key metrics include the Z'-factor, which assesses the quality of the assay, and the IC50 value, which measures the potency of an inhibitory compound.
Please note: Due to the limited availability of public HTS data specifically for this compound, the following tables present illustrative data based on assays using the closely related and well-characterized substrate Ac-DEVD-AMC. These values should be considered representative of what can be expected from a well-optimized caspase-3 HTS assay.
Assay Quality Control: Z'-Factor
The Z'-factor is a statistical parameter used to evaluate the suitability of an HTS assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.
Table 1: Illustrative Z'-Factor Calculation for a Caspase-3 HTS Assay
| Parameter | Positive Control (Induced Apoptosis + DMSO) | Negative Control (Uninduced) |
| Mean Signal (RFU) | 4500 | 500 |
| Standard Deviation | 250 | 50 |
| Z'-Factor | \multicolumn{2}{c | }{0.75} |
Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Hit Characterization: IC50 Determination
For compounds identified as primary hits, a dose-response analysis is performed to determine their half-maximal inhibitory concentration (IC50).
Table 2: Illustrative IC50 Values for Known Caspase-3 Inhibitors
| Compound | Target | IC50 (nM) |
| Ac-DEVD-CHO | Caspase-3 | 0.23 |
| Z-VAD-FMK | Pan-caspase | 0.4 |
Hit Validation and Secondary Assays
Primary hits from the HTS campaign require further validation to eliminate false positives and to characterize their mechanism of action.
-
Orthogonal Assays: Confirm the apoptotic effect of hit compounds using a different assay principle, such as Annexin V staining for phosphatidylserine (B164497) externalization or a cell viability assay (e.g., MTS or CellTiter-Glo).
-
Selectivity Profiling: Assess the selectivity of the inhibitors against other caspases and unrelated proteases.
-
Mechanism of Action Studies: Investigate how the hit compounds inhibit apoptosis, for example, by examining their effects on upstream events in the apoptotic pathway.
Conclusion
This compound is a robust and sensitive fluorogenic substrate for caspase-3 that is well-suited for high-throughput screening campaigns aimed at discovering novel modulators of apoptosis. A well-designed HTS workflow, incorporating rigorous data analysis and a comprehensive hit validation strategy, can lead to the identification of promising lead compounds for the development of new therapeutics targeting diseases with dysregulated apoptosis. The methodologies and data presented in this guide provide a solid foundation for researchers to successfully implement this compound in their drug discovery efforts.
References
The Core Principles of Fluorometric Caspase-3 Assays: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles behind fluorometric caspase-3 assays, a critical tool for studying apoptosis. We will delve into the underlying biochemistry, compare common fluorogenic substrates, and provide a detailed, generalized experimental protocol. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively design, execute, and interpret these essential assays.
Introduction to Caspase-3 and its Role in Apoptosis
Caspase-3 is a key executioner caspase in the intricate process of apoptosis, or programmed cell death.[1] It belongs to a family of cysteine-aspartic proteases that, once activated, orchestrate the systematic dismantling of the cell.[1] The activation of caspase-3 is a pivotal and irreversible step in the apoptotic cascade, making its activity a reliable hallmark of apoptosis.[1] Caspase-3 is synthesized as an inactive zymogen, procaspase-3, which is proteolytically cleaved and activated by initiator caspases, such as caspase-8 and caspase-9, in response to either extrinsic (death receptor-mediated) or intrinsic (mitochondrial) apoptotic signals.[1][2] Once active, caspase-3 cleaves a broad spectrum of cellular proteins, leading to the characteristic morphological and biochemical changes associated with apoptosis.[1]
The Biochemical Principle of Fluorometric Caspase-3 Assays
Fluorometric caspase-3 assays are based on a simple yet elegant enzymatic reaction. The core of the assay is a synthetic peptide substrate that contains the specific amino acid sequence recognized and cleaved by caspase-3. This sequence is typically Asp-Glu-Val-Asp (DEVD).[3] This DEVD peptide is chemically linked to a fluorophore, a molecule that is not fluorescent, or is weakly fluorescent, when attached to the peptide.
When active caspase-3 is present in a sample, such as a cell lysate, it recognizes and cleaves the DEVD sequence. This cleavage event liberates the fluorophore from the quenching effect of the peptide, resulting in a significant increase in fluorescence intensity.[4] The amount of fluorescence produced is directly proportional to the activity of caspase-3 in the sample.[4]
Comparison of Common Fluorogenic Substrates
Several fluorogenic substrates are available for measuring caspase-3 activity, with the most common being based on the DEVD peptide sequence linked to different fluorophores. The choice of substrate can influence the sensitivity and the optimal excitation and emission wavelengths for the assay.
| Substrate Name | Fluorophore | Excitation (nm) | Emission (nm) | Km for Caspase-3 (µM) |
| Ac-DEVD-AMC | 7-amino-4-methylcoumarin (AMC) | ~340-380 | ~440-460 | 9.7 - 10[3][5][6] |
| Ac-DEVD-AFC | 7-amino-4-trifluoromethylcoumarin (AFC) | ~400 | ~505 | 9.7[7][8][9] |
| (Z-DEVD)₂-R110 | Rhodamine 110 (R110) | ~496 | ~520 | Data not readily available |
Note: The kinetic parameters can vary depending on the experimental conditions. While Ac-DEVD-pNA is a colorimetric substrate, fluorogenic substrates like Ac-DEVD-AFC generally offer significantly higher sensitivity.[10][11] It is also important to note that while the DEVD sequence is preferentially cleaved by caspase-3, other effector caspases, such as caspase-7, can also cleave this substrate.[12] Therefore, the assay typically measures the activity of "DEVDases."
Experimental Protocol for a Fluorometric Caspase-3 Assay
The following is a generalized protocol for a fluorometric caspase-3 assay in a 96-well plate format. It is crucial to optimize this protocol for your specific cell type and experimental conditions.
Reagents and Materials
-
Cells (control and treated to induce apoptosis)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Fluorogenic Caspase-3 Substrate (e.g., Ac-DEVD-AFC, 1 mM stock in DMSO)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)
-
Black, flat-bottom 96-well microplate
-
Microplate reader with fluorescence detection capabilities
Procedure
-
Cell Lysate Preparation:
-
Induce apoptosis in your experimental cell population. Include an untreated control population.
-
Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer. A common starting point is 50 µL of lysis buffer per 1-2 x 10^6 cells.[4]
-
Incubate the cell suspension on ice for 10-20 minutes.[13]
-
Centrifuge the lysate at high speed (e.g., 10,000 - 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[4][13]
-
Carefully transfer the supernatant (cell lysate) to a pre-chilled tube. This lysate contains the active caspases.
-
(Optional but recommended) Determine the protein concentration of the lysate to normalize caspase activity.
-
-
Assay Reaction Setup:
-
In a black 96-well plate, add 50 µL of cell lysate to each well. For normalization, it is recommended to use a consistent amount of protein per well (e.g., 20-50 µg).
-
Prepare a blank control well containing 50 µL of Cell Lysis Buffer without any cell lysate.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
To initiate the enzymatic reaction, add 5 µL of the 1 mM fluorogenic caspase-3 substrate to each well (final concentration of 50 µM).
-
-
Incubation:
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader. Set the excitation and emission wavelengths according to the fluorophore used (see table above).
-
Data Analysis
-
Subtract the fluorescence reading of the blank control from all other readings.
-
The fold-increase in caspase-3 activity can be determined by comparing the fluorescence of the treated samples to the untreated control samples.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the caspase-3 signaling pathway and the experimental workflow of a fluorometric caspase-3 assay.
References
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. innopep.com [innopep.com]
- 7. apexbt.com [apexbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. thomassci.com [thomassci.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Fluorometric Detection of Caspase-3 Activity using Ac-DMQD-AMC Substrate in a 96-Well Plate Format
Introduction
Caspase-3 (CPP32/Yama/apopain) is a critical executioner caspase that plays a central role in the apoptotic signaling cascade.[1][2] Its activation is a hallmark of apoptosis, leading to the cleavage of key cellular proteins and the morphological changes associated with programmed cell death.[1][3] Therefore, the quantification of caspase-3 activity is a reliable method for assessing apoptosis in cell populations. This application note describes a sensitive and high-throughput method for measuring caspase-3 activity in cell lysates using a 96-well plate format.
Assay Principle
The assay utilizes the fluorogenic substrate Acetyl-Asp-Met-Gln-Asp-7-Amino-4-methylcoumarin (Ac-DMQD-AMC). This substrate is structurally similar to the widely used Ac-DEVD-AMC and is specifically recognized and cleaved by active caspase-3.[4] The this compound substrate itself is weakly fluorescent. However, upon cleavage by caspase-3 between the aspartate (D) and AMC moieties, the highly fluorescent 7-Amino-4-methylcoumarin (AMC) is released.[1][4][5] The amount of fluorescence produced is directly proportional to the caspase-3 activity in the sample.[1][6] The fluorescence of the liberated AMC can be measured using a fluorescence microplate reader with excitation at approximately 360-380 nm and emission at 440-460 nm.[1][7][8]
Caspase-3 Signaling Pathway
Caspase-3 is activated via two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, including caspase-3, which then cleave a multitude of cellular substrates to orchestrate cell death.[9][10]
Experimental Protocols
I. Materials and Reagents
-
Cells or tissues of interest (treated and untreated controls)
-
This compound substrate (Store at -20°C, protected from light)
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
2X Reaction Buffer (e.g., 40 mM HEPES pH 7.5, 20% Glycerol, 4 mM DTT)
-
Dithiothreitol (DTT), 1 M stock
-
Phosphate-Buffered Saline (PBS), ice-cold
-
DMSO for reconstituting substrate
-
Black, flat-bottom 96-well microplates suitable for fluorescence measurement
-
Microplate reader with fluorescence detection capability (Ex/Em = 380/460 nm)
II. Reagent Preparation
-
1X Lysis Buffer: Prepare the lysis buffer and keep it on ice. Just before use, add DTT to a final concentration of 1-5 mM.
-
1X Assay Buffer: Prepare the 1X Assay Buffer by diluting the 2X Reaction Buffer with sterile, purified water. Add DTT to a final concentration of 5-10 mM.[1][11] This buffer should be prepared fresh.
-
Substrate Stock Solution: Reconstitute the lyophilized this compound in DMSO to create a 1-10 mM stock solution.[7] Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
-
Substrate Working Solution: Immediately before use, dilute the this compound stock solution in 1X Assay Buffer to the desired final concentration. A typical final concentration in the assay is 20-50 µM.[12]
III. Protocol 1: Cell Lysate Preparation
This protocol is for cells cultured in formats larger than a 96-well plate.
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. Include an untreated or vehicle-treated control group.
-
Harvest Cells:
-
Adherent Cells: Scrape cells from the culture dish and transfer the cell suspension to a conical tube.
-
Suspension Cells: Transfer the cell suspension directly to a conical tube.
-
-
Cell Pellet Collection: Centrifuge the cell suspension at approximately 300 x g for 10 minutes at 4°C.[12] Carefully aspirate and discard the supernatant.
-
Wash: Resuspend the cell pellet in ice-cold PBS and centrifuge again at 300 x g for 10 minutes.[12] Discard the supernatant.
-
Lysis: Resuspend the cell pellet in ice-cold 1X Lysis Buffer. A recommended volume is 25-50 µL of Lysis Buffer per 1-2 x 10⁶ cells.[6]
-
Incubation: Incubate the lysate on ice for 10-15 minutes.[6]
-
Clarification: Centrifuge the lysate at 10,000 x g for 1-10 minutes at 4°C to pellet cellular debris.[6]
-
Collect Supernatant: Transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled microcentrifuge tube. This is the cell lysate. Store on ice for immediate use or at -80°C for long-term storage.
-
(Optional) Protein Quantification: Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay) to normalize caspase-3 activity to the total protein amount.
IV. Protocol 2: Caspase-3 Activity Assay (96-Well Plate)
-
Plate Setup: Add 50 µL of cell lysate (containing approximately 50-200 µg of total protein) to each well of a black 96-well plate.[11][12]
-
Samples: Lysates from treated and untreated cells.
-
Blank/Negative Control: 50 µL of Lysis Buffer without cell lysate to determine background fluorescence.
-
(Optional) Inhibitor Control: Lysate from apoptotic cells pre-incubated with a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO).
-
-
Reaction Initiation: Add 50 µL of the freshly prepared Substrate Working Solution to each well. The total volume should be 100 µL.
-
Incubation: Mix gently by shaking the plate for 30-60 seconds. Incubate the plate at 37°C for 1-2 hours, protected from light.[1][11]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader set to an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[1]
Data Presentation and Analysis
I. Data Analysis
-
Subtract Background: Subtract the average fluorescence value from the blank (Lysis Buffer + Substrate) wells from all sample readings.
-
Normalize Data (Optional): If protein concentration was measured, normalize the background-subtracted fluorescence values by dividing by the protein concentration of the corresponding lysate (expressed as RFU/µg protein).
-
Calculate Fold-Increase: Determine the fold-increase in caspase-3 activity by comparing the results from the induced samples to the uninduced (control) samples.
-
Fold-Increase = (RFU of Treated Sample) / (RFU of Control Sample)
-
II. Representative Data
The following table shows hypothetical data from a caspase-3 assay performed on Jurkat cells treated with an apoptosis inducer (e.g., Staurosporine) for 4 hours.
| Sample ID | Treatment | Average RFU | Background Subtracted RFU | Fold-Increase vs. Control |
| 1 | Blank (Buffer Only) | 150 | 0 | - |
| 2 | Untreated Control | 650 | 500 | 1.0 |
| 3 | Apoptosis Inducer | 3150 | 3000 | 6.0 |
| 4 | Inducer + Inhibitor | 720 | 570 | 1.14 |
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. Caspase 3 - Wikipedia [en.wikipedia.org]
- 3. sciencellonline.com [sciencellonline.com]
- 4. caspase-3 substrate | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 11. abcam.com [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
Preparation of Ac-DMQD-AMC Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the preparation, storage, and handling of Ac-DMQD-AMC stock solutions in dimethyl sulfoxide (B87167) (DMSO). This compound is a fluorogenic substrate for caspase-3, a key enzyme involved in the apoptotic pathway. Accurate preparation of this substrate is critical for reliable and reproducible results in caspase-3 activity assays.
Physicochemical Properties and Assay Parameters
A thorough understanding of the substrate's properties is essential for accurate experimental design. The key quantitative data for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C30H38N6O12S | [1] |
| Molecular Weight | 706.72 g/mol | [1] |
| Target Enzyme | Caspase-3 | [1] |
| Fluorophore | 7-amino-4-methylcoumarin (AMC) | [2] |
| Excitation Wavelength | 340-380 nm | [2][3] |
| Emission Wavelength | 440-460 nm | [2][3] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for further dilutions in various caspase-3 activity assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the hygroscopic powder.
-
Weighing: Accurately weigh out a desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.07 mg of the powder.
-
Calculation:
-
Desired Molarity (M) = 10 mM = 0.010 mol/L
-
Molecular Weight (MW) = 706.72 g/mol
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (g) = M x MW x V = 0.010 mol/L x 706.72 g/mol x 0.001 L = 0.0070672 g = 7.07 mg
-
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the substrate, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.[4] Store the aliquots at -20°C, protected from light.[2][5] Under these conditions, the stock solution is stable for at least one month.[4] For longer-term storage, -80°C is recommended.[4]
Working Solution Preparation:
For use in cell-based or biochemical assays, the 10 mM DMSO stock solution should be diluted to the final working concentration in the appropriate aqueous assay buffer. To prevent precipitation of the substrate, it is crucial to add the DMSO stock to the aqueous buffer and mix immediately.[6] The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity or enzyme inhibition.[4]
Caspase-3 Signaling Pathway and Substrate Cleavage
The following diagram illustrates the central role of caspase-3 in the apoptotic signaling cascade and the mechanism of this compound cleavage.
Figure 1. Caspase-3 activation pathway and this compound cleavage.
Experimental Workflow for Caspase-3 Activity Assay
The logical flow for a typical caspase-3 activity assay using the prepared this compound stock solution is depicted below.
Figure 2. Experimental workflow for a caspase-3 activity assay.
References
Optimizing Ac-DMQD-AMC Concentration for Caspase-3 Activity Measurement in Cell Lysates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate determination of caspase-3 activity is a cornerstone of apoptosis research and a critical component in the evaluation of cytotoxic cancer therapies. Caspase-3, a key executioner caspase, plays a pivotal role in the apoptotic signaling cascade. Its activity can be sensitively and specifically measured using the fluorogenic substrate Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl-7-Amino-4-methylcoumarin (Ac-DMQD-AMC). Upon cleavage by active caspase-3 at the aspartate residue, the highly fluorescent 7-Amino-4-methylcoumarin (AMC) is released, providing a quantitative measure of enzyme activity.
This document provides detailed application notes and protocols for determining the optimal concentration of this compound for the sensitive and reliable measurement of caspase-3 activity in cell lysates. While Ac-DEVD-AMC is a commonly used substrate, this compound has been reported to be more specific for caspase-3, minimizing off-target cleavage by other caspases.[1]
Principle of the Assay
The assay is based on the enzymatic cleavage of the this compound substrate by active caspase-3 present in a cell lysate. The reaction releases the fluorophore AMC, which can be detected by measuring the fluorescence at an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm. The rate of AMC release is directly proportional to the caspase-3 activity in the lysate.
Signaling Pathway
The activation of caspase-3 is a central event in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. The following diagram illustrates the key steps leading to caspase-3 activation.
References
Step-by-Step Guide for Using Ac-DMQD-AMC in Apoptosis Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. A key executioner in this process is Caspase-3, a cysteine-aspartic protease.[1] The activation of Caspase-3 is a hallmark of apoptosis and its measurement is a reliable method for quantifying apoptotic cell death.[2][3] Ac-DMQD-AMC is a highly sensitive and specific fluorogenic substrate for Caspase-3. This tetrapeptide, Acetyl-Asp-Met-Gln-Asp-7-amino-4-methylcoumarin, is designed to be cleaved by active Caspase-3 between the aspartate (D) and the 7-amino-4-methylcoumarin (B1665955) (AMC) moiety.[4] Upon cleavage, the free AMC molecule is released, which produces a bright blue fluorescent signal that can be quantified, providing a direct measure of Caspase-3 activity.[3][4]
The principle of this assay is based on the detection of the fluorescent signal generated by the enzymatic cleavage of the this compound substrate. In its uncleaved form, the substrate is non-fluorescent. Active Caspase-3 in apoptotic cell lysates specifically recognizes and cleaves the DMQD sequence, liberating the highly fluorescent AMC group. The intensity of the fluorescence, measured at an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm, is directly proportional to the level of active Caspase-3 in the sample.[4]
Caspase-3 Activation Signaling Pathway
Caspase-3 is a central executioner caspase that is activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5] Understanding these pathways is crucial for interpreting the results of Caspase-3 activity assays.
Caption: Overview of the extrinsic and intrinsic pathways leading to the activation of Caspase-3.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound substrate and a typical experimental setup. Note that some values are derived from the closely related substrate Ac-DEVD-AMC and may require optimization for this compound.
Table 1: this compound Substrate Specifications
| Parameter | Value | Reference |
| Peptide Sequence | Ac-Asp-Met-Gln-Asp-AMC | [4] |
| Excitation Wavelength | 340-360 nm | [4] |
| Emission Wavelength | 440-460 nm | [4] |
| Purity | ≥95% | [4] |
| Storage | -20°C | [4] |
Table 2: Typical Caspase-3 Assay Parameters
| Parameter | Recommended Range/Value |
| Cell Lysate Protein Concentration | 50 - 200 µ g/assay |
| This compound Final Concentration | 10 - 50 µM |
| Incubation Time | 30 - 120 minutes |
| Incubation Temperature | 37°C |
| Assay Volume (96-well plate) | 100 - 200 µL |
Experimental Protocols
This section provides detailed protocols for preparing reagents and performing the Caspase-3 activity assay using this compound.
Reagent Preparation
1. Lysis Buffer (1X)
-
50 mM HEPES, pH 7.4
-
100 mM NaCl
-
0.1% CHAPS
-
1 mM EDTA
-
10% Glycerol
-
Store at 4°C. Immediately before use, add 10 mM DTT.
2. Assay Buffer (1X)
-
20 mM HEPES, pH 7.4
-
100 mM NaCl
-
10 mM DTT
-
0.1% CHAPS
-
1 mM EDTA
-
10% Glycerol
-
Prepare fresh before use and keep on ice.
3. This compound Stock Solution (10 mM)
-
Dissolve this compound powder in cell-culture grade DMSO to a final concentration of 10 mM.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
4. AMC Standard (1 mM)
-
Dissolve 7-amino-4-methylcoumarin in DMSO to a final concentration of 1 mM.
-
This will be used to generate a standard curve to quantify the amount of AMC released.
-
Store at -20°C, protected from light.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Caspase-3 activity assay.
Protocol for Caspase-3 Activity Assay
1. Cell Lysate Preparation
-
Induce apoptosis in your cell line of choice using a known stimulus. Include a non-induced control group.
-
Harvest cells (for adherent cells, scrape and collect; for suspension cells, pellet by centrifugation).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1-5 x 10^6 cells in 50 µL).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is your cell lysate.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
2. AMC Standard Curve
-
Prepare a series of dilutions of the 1 mM AMC stock solution in Assay Buffer to generate standards ranging from 0 to 100 µM.
-
Add 100 µL of each standard dilution to separate wells of a black, flat-bottom 96-well plate.
3. Caspase-3 Activity Measurement
-
In separate wells of the 96-well plate, add 50-200 µg of cell lysate protein and bring the total volume to 100 µL with Assay Buffer.
-
Include the following controls:
-
Blank: 100 µL of Assay Buffer only.
-
Negative Control: Lysate from non-induced cells.
-
Positive Control: Lysate from cells treated with a known apoptosis inducer (e.g., staurosporine).
-
Inhibitor Control (Optional): Pre-incubate an apoptotic lysate with a specific Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for 10-15 minutes before adding the substrate.
-
-
Prepare a working solution of this compound by diluting the 10 mM stock to 2X the final desired concentration in Assay Buffer (e.g., for a final concentration of 50 µM, prepare a 100 µM solution).
-
Add 100 µL of the 2X this compound working solution to each well containing cell lysate. This will bring the final volume to 200 µL and the substrate concentration to the desired level.
-
Incubate the plate at 37°C for 30-120 minutes, protected from light. The optimal incubation time may vary depending on the cell type and the level of Caspase-3 activity and should be determined empirically.
-
Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.
Data Analysis
-
Subtract the fluorescence reading of the blank well from all other readings.
-
Plot the fluorescence values of the AMC standards against their concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of AMC released in each sample.
-
Calculate the Caspase-3 activity and express it as pmol of AMC released per µg of protein per hour.
Calculation:
Caspase-3 Activity (pmol AMC/µg/hr) = ( [AMC] (µM) * Assay Volume (µL) ) / ( Protein (µg) * Incubation Time (hr) )
Troubleshooting
Table 3: Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Autofluorescence of compounds or cell lysate components. | Run a control with lysate but without the this compound substrate. Subtract this background from the sample readings. |
| Spontaneous hydrolysis of the substrate. | Prepare fresh substrate solution for each experiment. Run a "substrate only" control. | |
| Low signal or no activity | Inactive Caspase-3. | Ensure proper storage and handling of lysates. Use a positive control (e.g., recombinant active Caspase-3 or a known apoptotic inducer). |
| Insufficient cell lysate or protein concentration. | Increase the amount of cell lysate used in the assay. | |
| Sub-optimal assay conditions. | Optimize incubation time, temperature, and substrate concentration. | |
| Inconsistent results between replicates | Pipetting errors. | Use calibrated pipettes and prepare a master mix for common reagents. |
| Incomplete mixing of reagents. | Gently mix the plate after adding the substrate. |
Conclusion
The this compound fluorogenic substrate provides a sensitive and reliable tool for the quantitative measurement of Caspase-3 activity in apoptotic cells. The detailed protocols and guidelines presented here offer a robust framework for researchers in apoptosis, cancer biology, and drug discovery to accurately assess this key apoptotic marker. As with any assay, optimization of specific parameters for your experimental system is recommended to achieve the best results.
References
Application Notes and Protocols for Caspase-3 Fluorometric Assay Using Ac-DEVD-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-3 is a critical executioner caspase in the apoptotic signaling pathway. Its activation leads to the cleavage of specific cellular substrates, ultimately resulting in the characteristic morphological and biochemical changes associated with apoptosis. The Ac-DEVD-AMC assay is a highly sensitive and specific method for detecting Caspase-3 activity in cell lysates and purified enzyme preparations. The assay utilizes the fluorogenic substrate N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC). In the presence of active Caspase-3, the substrate is cleaved, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) moiety. The fluorescence of free AMC can be measured using a fluorometer with excitation at approximately 360-380 nm and emission at 440-460 nm, providing a direct measure of Caspase-3 activity.[1][2][3] This application note provides a detailed protocol for the preparation of the necessary buffers and the execution of the Ac-DEVD-AMC assay.
Principle of the Assay
The core of this assay is the enzymatic reaction where active Caspase-3 recognizes and cleaves the tetrapeptide sequence DEVD. This sequence is derived from the cleavage site of one of the key in vivo substrates of Caspase-3, poly (ADP-ribose) polymerase (PARP).[2] The AMC fluorophore is attached to the C-terminus of the peptide and its fluorescence is quenched. Upon cleavage by Caspase-3, AMC is released, resulting in a significant increase in fluorescence intensity that is directly proportional to the Caspase-3 activity in the sample.
Signaling Pathway Involving Caspase-3 Activation
Caption: Overview of intrinsic and extrinsic apoptosis pathways leading to Caspase-3 activation.
Data Presentation: Buffer Compositions
For optimal and reproducible results, the composition of the lysis and assay buffers is critical. The following tables summarize typical buffer compositions.
Table 1: Cell Lysis Buffer Composition
| Component | Stock Concentration | Final Concentration | Purpose |
| HEPES | 1 M | 50 mM | Buffering agent to maintain pH 7.4 |
| CHAPS | 10% (w/v) | 0.1% - 5 mM | Non-denaturing zwitterionic detergent to lyse cells and solubilize proteins |
| DTT | 1 M | 5 mM | Reducing agent to maintain caspases in their active state |
| EDTA | 0.5 M | 1-2 mM | Chelating agent to inhibit metalloproteases |
Note: Some protocols suggest using Triton X-100 as an alternative detergent. Protease inhibitors (excluding cysteine protease inhibitors) can be added to the lysis buffer to prevent non-specific proteolysis.[1]
Table 2: 1X Assay Buffer Composition
| Component | Stock Concentration | Final Concentration | Purpose |
| HEPES | 1 M | 20 mM | Buffering agent to maintain pH 7.4 |
| Glycerol | 100% | 10% (v/v) | Stabilizing agent for the enzyme |
| DTT | 1 M | 2-5 mM | Reducing agent for optimal caspase activity |
| EDTA | 0.5 M | 2 mM | Chelating agent |
| CHAPS | 10% (w/v) | 0.1% | Detergent |
Note: Assay buffers are often prepared as a 2X or 10X stock and diluted to 1X before use. DTT should be added fresh to the 1X Assay Buffer immediately before the assay.[1][2][4]
Experimental Protocols
Preparation of Buffers and Reagents
1. Cell Lysis Buffer (1X) To prepare 10 mL of 1X Cell Lysis Buffer, combine the following:
-
500 µL of 1 M HEPES (pH 7.4)
-
100 µL of 10% CHAPS
-
50 µL of 1 M DTT
-
40 µL of 0.5 M EDTA (pH 8.0)
-
Add ultrapure water to a final volume of 10 mL.
-
Store at 4°C. Add DTT fresh before use.
2. Assay Buffer (2X) To prepare 10 mL of 2X Assay Buffer, combine the following:
-
400 µL of 1 M HEPES (pH 7.4)
-
2 mL of 100% Glycerol
-
100 µL of 1 M DTT
-
80 µL of 0.5 M EDTA (pH 8.0)
-
200 µL of 10% CHAPS
-
Add ultrapure water to a final volume of 10 mL.
-
Store at -20°C. Before use, dilute to 1X with ultrapure water and ensure DTT is added fresh.
3. Ac-DEVD-AMC Substrate (10 mM Stock)
-
Dissolve the Ac-DEVD-AMC substrate in DMSO to a final concentration of 10 mM.[1]
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
4. AMC Standard (1 mM Stock)
-
Dissolve 7-amino-4-methylcoumarin in DMSO to a final concentration of 1 mM.
-
Aliquot and store at -20°C, protected from light.
Preparation of Cell Lysates
-
Cell Culture and Treatment: Plate cells at a desired density and treat with apoptosis-inducing agents or test compounds for the desired time.
-
Cell Harvesting:
-
Suspension cells: Pellet the cells by centrifugation at 300 x g for 5-10 minutes.[5]
-
Adherent cells: Scrape the cells and collect them in a conical tube, then pellet by centrifugation.
-
-
Washing: Wash the cell pellet once with ice-cold PBS to remove any residual media. Centrifuge again and discard the supernatant.[5]
-
Lysis: Resuspend the cell pellet in ice-cold Cell Lysis Buffer. A typical concentration is 1-5 x 10^7 cells per mL.[6]
-
Incubation: Incubate the cell suspension on ice for 15-30 minutes.[6][7]
-
Clarification: Centrifuge the lysate at ≥10,000 x g for 10-15 minutes at 4°C to pellet the cellular debris.[6][8]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins including caspases, to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a detergent-compatible protein assay (e.g., BCA assay).
-
Storage: Use the lysate immediately or store in aliquots at -80°C for future use.
Caspase-3 Activity Assay Protocol (96-well plate format)
-
Prepare AMC Standard Curve:
-
Prepare a series of dilutions of the AMC stock solution in 1X Assay Buffer. A recommended range is from 0 µM to 25 µM.
-
Add 100 µL of each dilution to separate wells of a black 96-well plate.
-
-
Assay Reaction Setup:
-
In separate wells of the 96-well plate, add 50-200 µg of cell lysate protein per well.
-
Adjust the volume in each well to 50 µL with 1X Assay Buffer.
-
Include the following controls:
-
Negative Control: Lysate from untreated cells.
-
Blank Control: 50 µL of 1X Assay Buffer without cell lysate to measure background fluorescence.
-
-
-
Reaction Initiation:
-
Prepare a 2X substrate solution by diluting the 10 mM Ac-DEVD-AMC stock to 100 µM in 1X Assay Buffer.
-
Add 50 µL of the 2X substrate solution to each well (final substrate concentration will be 50 µM). The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may vary depending on the cell type and the level of caspase activity.
-
-
Fluorescence Measurement:
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Ac-DEVD-AMC Caspase-3 assay.
Data Analysis
-
Subtract Background: Subtract the fluorescence reading of the blank control from all other readings.
-
Generate Standard Curve: Plot the fluorescence intensity of the AMC standards versus their concentrations. Determine the equation of the line (y = mx + c) from the linear regression.
-
Calculate AMC Concentration: Use the standard curve equation to calculate the concentration of AMC produced in each sample.
-
Determine Caspase-3 Activity: Caspase-3 activity can be expressed as the amount of AMC released per unit of time per amount of protein (e.g., pmol AMC/min/mg protein). The fold increase in Caspase-3 activity can be determined by comparing the activity in treated samples to that in untreated controls.[9]
Troubleshooting
-
High Background Fluorescence:
-
Ensure the substrate solution is fresh and has been protected from light.
-
Check for contamination in the assay buffer or cell lysates.
-
-
Low Signal:
-
Increase the amount of cell lysate used in the assay.
-
Increase the incubation time.
-
Ensure that DTT was added fresh to the assay buffer.
-
Verify that the apoptosis induction was successful.
-
-
High Well-to-Well Variability:
-
Ensure proper mixing of reagents in each well.
-
Check for pipetting accuracy.
-
By following these detailed protocols, researchers can reliably measure Caspase-3 activity, providing valuable insights into the mechanisms of apoptosis in various experimental models.
References
Application Notes and Protocols for Calculating Caspase-3 Activity from Ac-DMQD-AMC Fluorescence Data
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the determination of caspase-3 activity in cell lysates using the fluorogenic substrate Ac-DMQD-AMC (Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl-7-amino-4-methylcoumarin). The assay is based on the proteolytic cleavage of the substrate by active caspase-3, which releases the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule. The rate of AMC release is directly proportional to the caspase-3 activity in the sample.
Principle of the Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway.[1][2] Its activation leads to the cleavage of a variety of cellular substrates, ultimately resulting in programmed cell death.[1] The fluorogenic substrate this compound is a synthetic tetrapeptide that mimics the natural cleavage site of caspase-3.[3] In its intact form, the fluorescence of the AMC moiety is quenched. Upon cleavage by active caspase-3, the free AMC fluoresces brightly, with an excitation wavelength of approximately 340-380 nm and an emission wavelength of 440-460 nm.[3][4][5] By measuring the increase in fluorescence over time, the enzymatic activity of caspase-3 can be quantified.
Signaling Pathway for Caspase-3 Activation
Caspase-3 is typically present in cells as an inactive zymogen, procaspase-3.[1] Its activation is a critical step in the apoptotic cascade and can be initiated through two primary pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[1][2] Both pathways converge on the activation of executioner caspases, including caspase-3.[6][7]
Experimental Protocols
This section provides detailed methodologies for the preparation of reagents, cell lysates, and the execution of the caspase-3 activity assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| This compound Substrate | Various | - | -20°C, protect from light |
| 7-Amino-4-methylcoumarin (AMC) | Various | - | -20°C, protect from light |
| Cell Lysis Buffer | In-house or Commercial | - | 4°C |
| Assay Buffer (2X) | In-house or Commercial | - | 4°C |
| Dithiothreitol (DTT) | Various | - | -20°C |
| DMSO, anhydrous | Various | - | Room Temperature |
| Black, flat-bottom 96-well plates | Various | - | Room Temperature |
| Bradford Reagent for protein quantification | Various | - | 4°C |
| Bovine Serum Albumin (BSA) standard | Various | - | 4°C |
Preparation of Reagents
-
This compound Substrate Stock Solution (10 mM): Dissolve the substrate in anhydrous DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[8]
-
AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin in DMSO to a final concentration of 1 mM. Aliquot and store at -20°C.
-
Cell Lysis Buffer (1X): A typical lysis buffer contains 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Just before use, add a protease inhibitor cocktail (optional, but recommended if other proteases are a concern).
-
Assay Buffer (1X): Prepare a 1X assay buffer from a 2X stock. A typical 1X assay buffer consists of 20 mM HEPES (pH 7.4), 10% glycerol, and 2 mM DTT.[4] Crucially, DTT must be added fresh to the 1X assay buffer immediately before use from a 1 M stock solution. [9][10] DTT is essential for maintaining the reduced state of the cysteine residue in the caspase-3 active site.[9]
Cell Lysate Preparation
-
Induce apoptosis in your cell line of interest using a known stimulus. A negative control of untreated cells should be processed in parallel.
-
For adherent cells, wash with ice-cold PBS, then scrape the cells into fresh PBS. For suspension cells, pellet by centrifugation.
-
Centrifuge the cell suspension at 1,500 rpm for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10^6 cells).[9][10]
-
Incubate the cell suspension on ice for 10-15 minutes.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.[11]
-
Carefully transfer the supernatant, which contains the cytosolic proteins, to a pre-chilled microfuge tube. This is your cell lysate.
-
Determine the protein concentration of the lysate using a Bradford assay or a similar protein quantification method. The protein concentration should be within a linear range for the assay, typically 50-200 µg per reaction.[9]
Caspase-3 Activity Assay Protocol
The following workflow outlines the steps for performing the caspase-3 activity assay in a 96-well plate format.
-
AMC Standard Curve:
-
Prepare a series of dilutions of the AMC standard stock solution in 1X Assay Buffer to generate a standard curve. A typical concentration range is 0, 1.25, 2.5, 5, 10, and 20 µM.
-
Add 100 µL of each standard dilution to separate wells of the black 96-well plate.
-
-
Assay Setup:
-
In separate wells of the 96-well plate, add 50-200 µg of cell lysate protein per well. Adjust the volume of each lysate to 50 µL with 1X Assay Buffer.
-
Include the following controls:
-
Negative Control: Lysate from untreated cells.
-
Blank: 1X Assay Buffer without lysate (to measure background fluorescence of the substrate).
-
(Optional) Inhibitor Control: Lysate from treated cells pre-incubated with a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) to confirm the specificity of the assay.[9]
-
-
Prepare a reaction master mix by diluting the 10 mM this compound substrate stock to a final concentration of 200 µM in 1X Assay Buffer.
-
Add 50 µL of the reaction master mix to each well containing cell lysate. The final substrate concentration will be 100 µM.
-
-
Fluorescence Measurement:
Data Presentation and Calculation
The raw data will be in Relative Fluorescence Units (RFU). The activity of caspase-3 is calculated from the rate of fluorescence increase and the AMC standard curve.
AMC Standard Curve
Plot the RFU values of the AMC standards against their corresponding concentrations (in pmol/well). Perform a linear regression to obtain the slope of the standard curve (RFU/pmol).
Calculation of Caspase-3 Activity
-
Determine the rate of fluorescence increase for each sample by calculating the slope of the linear portion of the kinetic curve (ΔRFU/Δt).
-
Calculate the caspase-3 activity using the following formula:
Caspase-3 Activity (pmol AMC/min/mg protein) = (ΔRFU/Δt) / (Slope of AMC standard curve) / (mg of protein per well)
Example Data Summary
The following table summarizes hypothetical data from a caspase-3 activity assay.
| Sample | Protein (mg/well) | Rate (ΔRFU/min) | Caspase-3 Activity (pmol/min/mg) | Fold Increase vs. Control |
| Untreated Control | 0.1 | 50 | 25 | 1.0 |
| Treatment A (10 µM) | 0.1 | 250 | 125 | 5.0 |
| Treatment B (10 µM) | 0.1 | 400 | 200 | 8.0 |
| Treatment B + Inhibitor | 0.1 | 60 | 30 | 1.2 |
Assuming a slope of the AMC standard curve of 2 RFU/pmol.
Troubleshooting
| Issue | Potential Cause | Solution |
| Low or no signal | Inactive DTT | Prepare fresh DTT-containing buffers for each experiment.[9] |
| Insufficient apoptosis induction | Optimize the concentration and incubation time of the apoptosis-inducing agent.[9] | |
| Low protein concentration | Increase the number of cells used for lysate preparation or concentrate the lysate.[9] | |
| High background | Autofluorescence of compounds | Run a control with the compound alone to assess its intrinsic fluorescence. |
| Contamination of reagents | Use fresh, high-purity reagents. | |
| Non-linear reaction rate | Substrate depletion | Use a lower protein concentration or a shorter incubation time. |
| Enzyme instability | Ensure proper storage of lysates and perform the assay promptly after preparation. |
References
- 1. Caspase 3 - Wikipedia [en.wikipedia.org]
- 2. assaygenie.com [assaygenie.com]
- 3. caspase-3 substrate | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ac-DMQD-AMC in Drug Discovery Screening: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the utilization of the fluorogenic substrate Ac-DMQD-AMC (Acetyl-Aspartyl-Methionyl-Glutaminyl-Aspartyl-7-amino-4-methylcoumarin) in the high-throughput screening (HTS) of caspase-3 inhibitors. Caspase-3 is a critical executioner caspase in the apoptotic pathway, making it a key target in drug discovery for various therapeutic areas, including neurodegenerative diseases, ischemic injury, and certain cancers.
Introduction to this compound and Caspase-3
Caspase-3 is a cysteine-aspartic protease that plays a central role in the execution phase of apoptosis.[1] Its activation leads to the cleavage of a plethora of cellular proteins, resulting in the characteristic morphological and biochemical hallmarks of apoptotic cell death. Dysregulation of caspase-3 activity is implicated in numerous pathologies, highlighting the therapeutic potential of modulating its function.
This compound is a highly specific, fluorogenic substrate for caspase-3. The substrate consists of a tetrapeptide sequence (DMQD) that is recognized and cleaved by active caspase-3. This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is weakly fluorescent. However, upon cleavage by caspase-3, the AMC moiety is released, resulting in a significant increase in fluorescence intensity. This direct relationship between enzyme activity and fluorescence signal makes this compound an ideal tool for the quantitative assessment of caspase-3 activity in a high-throughput format.
Mechanism of Action
The enzymatic reaction underlying the use of this compound is a straightforward hydrolysis of the peptide bond between the aspartic acid (D) residue and the AMC group.
This compound (Weakly Fluorescent) + Active Caspase-3 → Ac-DMQD + AMC (Highly Fluorescent)
The rate of AMC release is directly proportional to the concentration of active caspase-3 in the sample. In a drug discovery screening context, a decrease in the rate of fluorescence generation in the presence of a test compound indicates potential inhibition of caspase-3 activity.
Data Presentation: Screening of Novel Caspase-3 Inhibitors
The following table summarizes hypothetical data from a primary screen of novel caspase-3 inhibitors, demonstrating the utility of the this compound assay in determining compound potency. The data includes the half-maximal inhibitory concentration (IC50) values for newly developed inhibitors compared to a known standard.
| Compound ID | Description | Caspase-3 IC50 (µM) |
| Ac-DMPD-CMK | GSDME-derived Inhibitor | 0.5456[2] |
| Ac-DMLD-CMK | GSDME-derived Inhibitor | 0.7455[2] |
| Z-DEVD-FMK | Commercial Standard Inhibitor | 1.326[2] |
Signaling Pathway and Experimental Workflow
Caspase-3 Signaling Pathway in Apoptosis
The following diagram illustrates the central role of caspase-3 in both the intrinsic and extrinsic apoptotic pathways.
Caption: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways converging on the activation of caspase-3.
High-Throughput Screening Workflow for Caspase-3 Inhibitors
The diagram below outlines a typical workflow for a high-throughput screening campaign to identify novel caspase-3 inhibitors using the this compound substrate.
Caption: A logical workflow for a high-throughput screening campaign to identify and validate caspase-3 inhibitors.
Experimental Protocols
Protocol 1: Preparation of Reagents
1.1. Assay Buffer (1X):
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20 mM HEPES, pH 7.4
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100 mM NaCl
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10 mM DTT (add fresh before use)
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1 mM EDTA
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0.1% CHAPS
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10% Sucrose
1.2. This compound Substrate Stock Solution (10 mM):
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Dissolve the appropriate amount of this compound in DMSO to a final concentration of 10 mM.
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Store in small aliquots at -20°C, protected from light.
1.3. Active Caspase-3 Enzyme:
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Reconstitute recombinant human active caspase-3 in an appropriate buffer as per the manufacturer's instructions.
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Store in aliquots at -80°C.
1.4. Test Compounds and Control Inhibitor:
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Prepare stock solutions of test compounds in 100% DMSO.
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A known caspase-3 inhibitor (e.g., Ac-DEVD-CHO) should be used as a positive control for inhibition.
Protocol 2: High-Throughput Screening (HTS) Assay for Caspase-3 Inhibitors
This protocol is designed for a 384-well plate format.
2.1. Assay Plate Preparation:
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Using an acoustic dispenser or a pin tool, transfer a small volume (e.g., 20-50 nL) of test compounds from the compound library plates to the 384-well assay plates.
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Include wells with DMSO only (negative control) and a positive control inhibitor.
2.2. Enzyme and Substrate Addition:
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Prepare a master mix of Assay Buffer containing active caspase-3 at the desired final concentration (e.g., 1-5 nM).
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Dispense the enzyme solution into all wells of the assay plate.
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Incubate the plates for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
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Prepare a master mix of Assay Buffer containing this compound at the desired final concentration (typically at or near its Km value).
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Dispense the substrate solution into all wells to initiate the enzymatic reaction.
2.3. Signal Detection:
-
Immediately transfer the assay plates to a fluorescence plate reader.
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Measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
2.4. Data Analysis:
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Calculate the rate of reaction (slope of the linear portion of the kinetic read).
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Determine the percent inhibition for each test compound relative to the DMSO control.
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Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition).
Protocol 3: IC50 Determination for Hit Compounds
3.1. Compound Titration:
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Prepare serial dilutions of the "hit" compounds in DMSO.
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Transfer the diluted compounds to a 384-well plate.
3.2. Assay Procedure:
-
Follow the steps outlined in Protocol 2, using the serially diluted compounds.
3.3. Data Analysis:
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Calculate the percent inhibition for each concentration of the compound.
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Plot the percent inhibition against the logarithm of the compound concentration.
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Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Conclusion
The this compound fluorogenic substrate provides a robust and sensitive tool for the high-throughput screening and characterization of caspase-3 inhibitors. The protocols and information provided herein offer a comprehensive guide for researchers in the field of drug discovery to effectively utilize this valuable reagent in their efforts to identify novel modulators of apoptosis for therapeutic intervention.
References
Troubleshooting & Optimization
Ac-DMQD-AMC Caspase-3 Assay Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Ac-DMQD-AMC fluorogenic substrate to measure caspase-3 activity.
Understanding the this compound Assay
The this compound assay is a highly sensitive method for detecting the activity of caspase-3, a key executioner enzyme in apoptosis. The substrate, this compound, consists of the caspase-3 recognition sequence, DMQD, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the fluorescence of AMC is quenched. Upon cleavage by active caspase-3, free AMC is released, resulting in a significant increase in fluorescence. This fluorescence can be measured using a fluorometer with excitation and emission wavelengths of approximately 340-380 nm and 440-460 nm, respectively. The rate of AMC release is directly proportional to the caspase-3 activity in the sample.
Troubleshooting Guide
Difficulties with the this compound assay can arise from various factors, including reagent integrity, experimental setup, and data interpretation. This guide addresses common issues in a question-and-answer format.
FAQs: Low or No Signal
Q1: I am not seeing any fluorescent signal, or the signal is very weak in my apoptotic samples. What should I check?
A1: Low or no signal is a common issue and can be attributed to several factors. Here is a systematic checklist to identify the potential cause:
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Inactive Caspase-3:
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Insufficient Apoptosis Induction: The concentration of your apoptosis-inducing agent (e.g., staurosporine) or the incubation time may be suboptimal for your specific cell type. It is crucial to perform a time-course and dose-response experiment to determine the optimal conditions for apoptosis induction.
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Improper Lysate Handling: Caspases are sensitive enzymes. Ensure that cell lysates are prepared on ice and stored at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.
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Low Protein Concentration: The amount of caspase-3 in your lysate might be below the detection limit of the assay. Increase the number of cells used for lysate preparation or concentrate the lysate. A protein concentration of 50-200 µg per assay is generally recommended.
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Reagent Issues:
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Substrate Degradation: The this compound substrate is light-sensitive and susceptible to degradation. Store the DMSO stock solution in aliquots at -20°C and protect it from light. Avoid repeated freeze-thaw cycles.
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Inactive DTT: Dithiothreitol (DTT) is essential for maintaining caspase activity but is unstable in solution. Prepare fresh DTT-containing buffers for each experiment.
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Incorrect Buffer pH: Caspase-3 activity is optimal at a neutral pH (typically 7.2-7.5). Verify the pH of your assay buffer.
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-
Instrument Settings:
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Incorrect Wavelengths: Ensure your fluorometer is set to the correct excitation (Ex) and emission (Em) wavelengths for free AMC (Ex: ~340-380 nm, Em: ~440-460 nm).
-
Gain Setting: The gain setting on the fluorometer may be too low. Increase the gain to enhance signal detection, but be careful not to saturate the detector.
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Incubation Time:
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Insufficient Reaction Time: The assay may not have proceeded long enough to generate a detectable signal. Increase the incubation time (e.g., from 1-2 hours to 4 hours or even overnight) and monitor the reaction kinetically to find the optimal time point.
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FAQs: High Background Signal
Q2: My negative control and blank wells show high fluorescence. What could be the cause?
A2: High background fluorescence can mask the true signal from your experimental samples. Here are the common culprits:
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Substrate Autohydrolysis: The this compound substrate can spontaneously hydrolyze, releasing free AMC. Prepare fresh substrate dilutions for each experiment and avoid prolonged storage of diluted substrate. Always include a "substrate only" control to measure the rate of autohydrolysis.
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Contaminated Reagents: Buffers or water used to prepare reagents may be contaminated with fluorescent substances. Use high-purity, sterile reagents.
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Autofluorescence of Test Compounds: If you are screening for inhibitors or activators, the compounds themselves may be fluorescent at the excitation and emission wavelengths of AMC. To check for this, run a control with the compound in assay buffer without the cell lysate.
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Cell Lysate Autofluorescence: Some cellular components can fluoresce. To account for this, include a control with cell lysate and assay buffer but without the this compound substrate.
FAQs: Inconsistent Results
Q3: I am observing high variability between my replicate wells. What can I do to improve consistency?
A3: Inconsistent results are often due to technical errors in the assay setup.
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Pipetting Errors: Ensure accurate and consistent pipetting, especially for small volumes of enzyme, substrate, and inhibitors. Use calibrated pipettes and consider preparing a master mix for common reagents.
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Incomplete Mixing: Gently but thoroughly mix the reagents in each well after addition. Avoid introducing bubbles.
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Temperature Fluctuations: Ensure the microplate is uniformly equilibrated to the assay temperature (typically 37°C) before adding reagents and during the measurement.
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Well-to-Well Variability: Use high-quality, black, opaque microplates with clear bottoms for fluorescence assays to minimize well-to-well optical variations and background.
Quantitative Data Summary
For accurate quantification of caspase-3 activity, it is essential to prepare a standard curve using free AMC.
| Parameter | Recommended Value/Range | Notes |
| This compound Stock Solution | 10 mM in DMSO | Store in aliquots at -20°C, protected from light. |
| Final Substrate Concentration | 20-50 µM | Optimal concentration may need to be determined empirically. |
| Cell Lysate Protein | 50-200 µg per well | Titrate to find the optimal concentration for your cell type. |
| Incubation Time | 1-4 hours (or longer) | Monitor kinetically to determine the linear range of the reaction. |
| Incubation Temperature | 37°C | |
| AMC Excitation Wavelength | 340-380 nm | |
| AMC Emission Wavelength | 440-460 nm |
Experimental Protocols
Protocol 1: Preparation of Reagents
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Assay Buffer (1X): 20 mM HEPES (pH 7.4), 10% glycerol, 2 mM DTT. Prepare fresh before use by adding DTT to the buffer.
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Lysis Buffer (1X): 50 mM HEPES (pH 7.4), 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA. Prepare fresh before use.
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This compound Substrate (10 mM Stock): Dissolve this compound powder in DMSO to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.
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Free AMC Standard (1 mM Stock): Dissolve free AMC in DMSO to a final concentration of 1 mM. Aliquot and store at -20°C.
Protocol 2: Cell Lysate Preparation
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Induce Apoptosis: Treat cells with an apoptosis-inducing agent (e.g., 1 µM staurosporine (B1682477) for 3-6 hours). Include an untreated cell population as a negative control.
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Harvest Cells: For adherent cells, scrape them into ice-cold PBS. For suspension cells, pellet them by centrifugation.
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Wash Cells: Wash the cells once with ice-cold PBS.
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Lyse Cells: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-5 x 10^6 cells).
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Incubate: Incubate the lysate on ice for 10-15 minutes.
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Centrifuge: Centrifuge at 14,000 x g for 15 minutes at 4°C.
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Collect Supernatant: Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is your cell lysate.
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Determine Protein Concentration: Use a standard protein assay (e.g., Bradford) to determine the protein concentration of the lysate.
Protocol 3: Caspase-3 Activity Assay
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Prepare AMC Standard Curve: Perform serial dilutions of the 1 mM free AMC stock in 1X Assay Buffer to generate standards ranging from 0 to 10 µM.
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Set up Assay Plate: In a 96-well black microplate, add the following to each well:
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Samples: 50 µL of cell lysate (containing 50-200 µg of protein) and 50 µL of 2X Assay Buffer.
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Positive Control: Lysate from apoptosis-induced cells or purified active caspase-3.
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Negative Control: Lysate from untreated cells.
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Inhibitor Control: Lysate from apoptotic cells pre-incubated with a caspase-3 inhibitor (e.g., 10 µM Ac-DEVD-CHO) for 10-30 minutes before adding the substrate.
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Blank: 50 µL of Lysis Buffer and 50 µL of 2X Assay Buffer.
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Initiate Reaction: Add 5 µL of 1 mM this compound (final concentration 50 µM) to each well (except the AMC standard curve wells).
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Incubate: Incubate the plate at 37°C for 1-4 hours, protected from light.
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Measure Fluorescence: Read the fluorescence at Ex/Em of ~360/440 nm using a microplate fluorometer.
Visualizations
Caption: A streamlined workflow for the this compound caspase-3 assay.
Caption: A logical flow for troubleshooting common this compound assay issues.
Caption: The signaling cascade leading to caspase-3 activation and substrate cleavage.
Technical Support Center: Ac-DMQD-AMC Caspase-3 Assay Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incubation time and overall protocol for the Ac-DMQD-AMC caspase-3 assay.
Frequently Asked Questions (FAQs)
Q1: What is the general principle of the this compound caspase-3 assay?
The this compound caspase-3 assay is a fluorometric method to measure the activity of caspase-3, a key enzyme in the apoptotic pathway.[1] The assay utilizes a synthetic tetrapeptide substrate, this compound (Acetyl-Asp-Met-Gln-Asp-amino-4-methylcoumarin). In the presence of active caspase-3, the enzyme cleaves the substrate between the aspartate (D) and the amino-4-methylcoumarin (AMC) moiety. This cleavage releases the highly fluorescent AMC group, which can be quantified by measuring its fluorescence.[2] The intensity of the fluorescence is directly proportional to the caspase-3 activity in the sample.[1]
Q2: What are the recommended excitation and emission wavelengths for AMC?
The liberated AMC fluorophore should be measured using a spectrofluorometer with an excitation wavelength of approximately 380 nm and an emission wavelength in the range of 430-460 nm.[2][3][4]
Q3: What are the critical components of the assay buffer?
A typical assay buffer includes a buffering agent (e.g., HEPES or PIPES), a reducing agent like DTT (dithiothreitol), a chelating agent (e.g., EDTA), and a non-ionic detergent (e.g., CHAPS).[5] DTT is crucial for maintaining the cysteine residue in the active site of caspase-3 in a reduced state, which is essential for its catalytic activity.[5]
Q4: How should I prepare and store the this compound substrate?
The this compound substrate is typically dissolved in DMSO to create a stock solution.[5] It is light-sensitive and should be stored at -20°C, protected from light.[5] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[5]
Q5: What are appropriate positive and negative controls for this assay?
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Positive Controls:
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Recombinant active caspase-3 enzyme.[5]
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Lysates from cells treated with a known apoptosis-inducing agent, such as staurosporine (B1682477) or etoposide.[5][6]
-
-
Negative Controls:
Troubleshooting Guide
Issue 1: Weak or No Signal
A weak or absent signal is a common issue in caspase-3 assays. The following table outlines potential causes and their solutions.
| Potential Cause | Troubleshooting Steps |
| Low Protein Concentration | Increase the number of cells used for lysate preparation.[5] Concentrate the lysate if possible. Ensure the protein concentration is within the recommended range (e.g., 50-200 µg per assay).[5][7] |
| Sub-optimal Incubation Time | The reaction may not have proceeded long enough to generate a detectable signal.[5] Increase the incubation time (e.g., from 1-2 hours to 4 hours or even overnight).[5] Monitor the reaction kinetically to determine the optimal time point.[5] |
| Insufficient Apoptosis Induction | Optimize the concentration of the apoptosis-inducing agent and the incubation time. Confirm apoptosis using an alternative method (e.g., TUNEL assay, Annexin V staining).[5] |
| Inactive DTT | DTT is unstable in solution at room temperature. Prepare fresh DTT-containing buffers for each experiment.[5] |
| Incorrect Buffer pH | Caspase-3 activity is optimal at a neutral pH (typically 7.2-7.5). Verify the pH of your assay buffer.[5] |
| Improper Sample Storage | Keep cell lysates on ice during the procedure to prevent premature substrate cleavage.[6] For long-term storage, aliquot and store lysates at -80°C.[7][8] |
| Substrate Degradation | Protect the this compound substrate from light and avoid repeated freeze-thaw cycles.[5][8] |
Issue 2: High Background Signal
High background fluorescence can mask the true signal from caspase-3 activity.
| Potential Cause | Troubleshooting Steps |
| Contaminated Reagents | Use high-purity water and reagents. Prepare fresh buffers for each experiment. |
| Autofluorescence of Samples or Compounds | Run a control with cell lysate and assay buffer without the this compound substrate to measure the intrinsic fluorescence of your sample. If testing compounds, run a control with the compound alone to check for autofluorescence. |
| Non-specific Protease Activity | Include a negative control with a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) to determine the level of non-specific substrate cleavage.[5] |
| Incorrect Plate Type | For fluorescence assays, use black 96-well plates to minimize background from scattered light.[8] |
Experimental Protocols & Data
Optimizing Incubation Time: A Kinetic Approach
The optimal incubation time can vary significantly depending on the cell type, the apoptosis-inducing stimulus, and the concentration of the stimulus.[9] Therefore, it is crucial to perform a time-course experiment to determine the peak of caspase-3 activity.
Protocol for Kinetic Analysis:
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Induce Apoptosis: Treat cells with the desired stimulus for various durations (e.g., 0, 2, 4, 6, 8, 12, 24 hours). Include an untreated control.
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Prepare Cell Lysates:
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Set up the Assay:
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Measure Fluorescence:
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Analyze Data: Plot the fluorescence intensity versus time for each sample. The optimal incubation time is the point at which the signal for the apoptotic samples is maximal and the signal-to-background ratio is highest.
Table 1: Example Incubation Time Optimization Data
| Treatment Time (hours) | Caspase-3 Activity (RFU/µg protein) | Fold Increase vs. Control |
| 0 (Control) | 150 | 1.0 |
| 2 | 450 | 3.0 |
| 4 | 1200 | 8.0 |
| 6 | 2500 | 16.7 |
| 8 | 1800 | 12.0 |
| 12 | 900 | 6.0 |
| 24 | 300 | 2.0 |
Note: This is example data. Actual results will vary based on experimental conditions.
Visualizations
Caspase-3 Signaling Pathway
Caption: Simplified overview of the caspase-3 activation cascade.
This compound Assay Workflow
Caption: Step-by-step workflow for the this compound caspase-3 assay.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 7. mpbio.com [mpbio.com]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
Ac-DMQD-AMC solubility issues and how to resolve them
Welcome to the technical support center for Ac-DMQD-AMC. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this fluorogenic caspase-3 substrate. Below you will find troubleshooting guides and frequently asked questions to help you resolve solubility issues and effectively integrate this compound into your assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorogenic substrate for caspase-3, a key enzyme involved in the apoptotic pathway. Its full chemical name is Ac-Asp-Met-Gln-Asp-AMC. Upon cleavage by active caspase-3, the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC) is released, producing a detectable fluorescent signal. This allows for the quantification of caspase-3 activity in experimental samples.[1]
Q2: What are the recommended solvents for dissolving this compound?
Based on available data, this compound has documented solubility in formic acid. While Dimethyl Sulfoxide (DMSO) is a common solvent for similar peptide substrates, specific solubility data for this compound in DMSO is not consistently provided by manufacturers.
Q3: I am having trouble dissolving this compound in DMSO. What can I do?
Difficulty dissolving this compound in DMSO can be a challenge. Here are several troubleshooting steps you can take, based on general practices for similar fluorogenic peptides:
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Use High-Quality, Anhydrous DMSO: Moisture in DMSO can hinder the dissolution of hydrophobic compounds and can also degrade the peptide over time. Always use fresh, high-quality, anhydrous DMSO.
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Sonication: Briefly sonicating the solution can help to break up aggregates and facilitate dissolution.
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Gentle Warming: Gently warming the solution to around 37°C can increase the solubility of the peptide. Avoid excessive heat, as it may degrade the compound.
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Start with a Small Amount: Before dissolving the entire batch, test the solubility with a small aliquot of the peptide.
Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. How can I prevent this?
Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic peptides. To mitigate this:
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Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of the aqueous buffer. Instead, perform a stepwise dilution. First, dilute the DMSO stock with a small volume of the assay buffer, and then add this intermediate dilution to the final volume.
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Lower the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally below 0.5%. Higher concentrations of organic solvents can cause precipitation and may also affect enzyme activity and cell viability.
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Vortexing During Dilution: Gently vortex the aqueous buffer while adding the DMSO stock solution to ensure rapid and uniform mixing, which can help prevent localized high concentrations that lead to precipitation.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | 1. Low-quality or hydrated DMSO.2. Insufficient agitation.3. Concentration is too high. | 1. Use fresh, anhydrous, high-quality DMSO.2. Briefly sonicate the vial.3. Gently warm the solution to 37°C.4. Attempt to dissolve at a lower concentration. |
| A precipitate forms after diluting the DMSO stock solution into the aqueous assay buffer. | 1. Rapid change in solvent polarity.2. Final DMSO concentration is too high.3. The peptide has low solubility in the aqueous buffer. | 1. Perform a stepwise dilution.2. Ensure the final DMSO concentration is as low as possible (ideally <0.5%).3. Gently vortex the buffer while adding the DMSO stock.4. Consider if the buffer composition (pH, ionic strength) can be optimized for peptide solubility. |
| No or low fluorescent signal in my caspase-3 activity assay. | 1. Inactive caspase-3.2. Degraded this compound.3. Incorrect excitation/emission wavelengths.4. Quenching of the fluorescent signal. | 1. Use a positive control with purified active caspase-3.2. Ensure proper storage of the this compound stock solution (-20°C or -80°C, protected from light).3. Use excitation around 340-360 nm and emission around 440-460 nm.[1]4. Check for potential quenching agents in your assay buffer or sample. |
Data Presentation
This compound Solubility Data
| Solvent | Concentration | Source |
| Formic Acid | 1 mg/mL | Cayman Chemical[1] |
| DMSO | Data not consistently available. General protocols for similar substrates (Ac-DEVD-AMC) suggest stock solutions of 1-10 mM. | General laboratory practice |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution of a Fluorogenic Peptide Substrate in DMSO
Materials:
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Fluorogenic peptide substrate (e.g., this compound)
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Anhydrous, high-quality DMSO
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Vortex mixer
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Sonicator (optional)
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Microcentrifuge tubes
Procedure:
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Calculate the required mass: Determine the mass of the peptide required to make a 10 mM stock solution. The molecular weight of this compound is approximately 706.7 g/mol .
-
Aliquot the peptide: Weigh the calculated amount of peptide into a sterile microcentrifuge tube.
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Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
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Dissolve the peptide:
-
Vortex the tube for 1-2 minutes.
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If the peptide is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
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If necessary, gently warm the tube to 37°C for a few minutes and vortex again.
-
-
Storage: Once the peptide is completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Signaling Pathway of Caspase-3 Activation and Substrate Cleavage
Caption: Caspase-3 activation cascade and cleavage of this compound.
Experimental Workflow for a Caspase-3 Activity Assay
Caption: General workflow for a fluorometric caspase-3 activity assay.
Troubleshooting Logic for this compound Precipitation
Caption: Decision tree for troubleshooting this compound precipitation.
References
Effect of pH and temperature on Ac-DMQD-AMC assay performance
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of the Ac-DMQD-AMC (Acetyl-Asp-Met-Gln-Asp-7-amino-4-methylcoumarin) fluorogenic substrate, primarily for the measurement of caspase-3 activity. Here you will find troubleshooting guides and frequently asked questions to help you optimize your assay performance and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound assay when measuring caspase-3 activity?
A1: The optimal pH for caspase-3 activity using an Ac-DEVD-AMC substrate, a close analog of this compound, is in the neutral range, typically between pH 7.2 and 7.5 .[1] The catalytic activity of caspase-3 is dependent on the ionization state of key amino acid residues in its active site. A kinetic study has identified a residue with a pKa of 6.89, highlighting the importance of maintaining a neutral pH for efficient enzyme function.[2]
Q2: What is the recommended incubation temperature for the assay?
A2: The standard and widely recommended incubation temperature for the caspase-3 activity assay is 37°C .[3][4] This temperature represents a balance between optimal enzyme activity and the stability of the enzyme and substrate over the course of the experiment.
Q3: Can I perform the assay at room temperature?
A3: While 37°C is optimal, the assay can be performed at room temperature (typically 20-25°C). However, the reaction rate will be significantly lower, and a longer incubation time may be required to achieve a detectable signal.[5] It is crucial to maintain a consistent temperature throughout the experiment and between experiments for reproducible results.
Q4: How stable is the this compound substrate?
A4: The stability of the this compound substrate is critical for assay performance. Like other AMC-based substrates, it can be susceptible to spontaneous hydrolysis, especially at higher pH values, which can lead to increased background fluorescence.[6] It is recommended to prepare fresh substrate solutions for each experiment and to store stock solutions in a suitable solvent like DMSO at -20°C or -80°C, protected from light.
Q5: My background fluorescence is high. What are the potential causes and solutions?
A5: High background fluorescence can be caused by several factors:
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Substrate Instability: Spontaneous hydrolysis of the this compound substrate can release free AMC, leading to a high background signal. Ensure that the substrate is properly stored and that fresh dilutions are made for each experiment. Running a "substrate-only" control (assay buffer + substrate, no enzyme) can help quantify the rate of spontaneous hydrolysis.
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Contaminated Reagents: Contamination of buffers or other reagents with fluorescent compounds or proteases can contribute to high background. Use high-purity reagents and sterile, nuclease-free water.
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Autofluorescence: Some test compounds or biological samples may be inherently fluorescent at the excitation and emission wavelengths of AMC. It is important to run a control containing the sample without the this compound substrate to measure and subtract this background fluorescence.
Effect of pH and Temperature on Assay Performance
The activity of caspase-3 is highly dependent on both pH and temperature. The following tables summarize the expected effects of deviating from the optimal conditions.
pH Effects on Caspase-3 Activity
| pH Range | Effect on Caspase-3 Activity | Expected Vmax | Expected Km | Recommendations |
| < 6.5 | Significantly reduced activity | Low | May increase | Avoid; the catalytic histidine in the active site (pKa ~6.89) will be protonated, leading to reduced efficiency. |
| 6.5 - 7.0 | Sub-optimal activity | Moderate | Stable/Slight Increase | Use with caution; activity will be lower than optimal. |
| 7.2 - 7.5 | Optimal Activity | High | Optimal | Recommended range for maximal caspase-3 activity. |
| 7.5 - 8.0 | Sub-optimal activity | Moderate | Stable/Slight Increase | Activity will begin to decline. |
| > 8.0 | Significantly reduced activity | Low | May increase | Avoid; potential for substrate instability (spontaneous hydrolysis) increases at higher pH. |
Temperature Effects on Caspase-3 Activity
| Temperature | Effect on Caspase-3 Activity | Expected Vmax | Recommendations |
| Room Temp (20-25°C) | Low activity | Low | Requires significantly longer incubation times. Maintain consistent temperature. |
| 30°C | Sub-optimal activity | Moderate | A viable alternative if a 37°C incubator is not available, but expect a slower reaction rate. |
| 37°C | Optimal Activity | High | Recommended temperature for standard assays. |
| 38°C - 39.5°C | Potentially higher activity | Potentially Higher | Some studies suggest that caspase-3 activity may be accelerated at febrile temperatures. However, this may not be optimal for all experimental systems and could affect enzyme stability over longer incubation periods. |
| > 40°C | Risk of enzyme denaturation | Decreasing | Avoid; higher temperatures can lead to irreversible denaturation and loss of enzyme activity. |
Troubleshooting Guide
This guide addresses common problems encountered during the this compound assay.
Issue 1: Low or No Signal
Issue 2: High Background Signal
Experimental Protocols
Standard Protocol for Caspase-3 Activity Assay in Cell Lysates
This protocol provides a general procedure for measuring caspase-3 activity in cell lysates using the this compound substrate. Optimization may be required for specific cell types and experimental conditions.
Reagents:
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh).
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 10% sucrose, and 10 mM DTT (add fresh).
-
This compound Substrate: 10 mM stock in DMSO.
-
Positive Control: Recombinant active caspase-3 or lysate from cells treated with a known apoptosis inducer (e.g., staurosporine).
-
Negative Control: Lysate from untreated, healthy cells.
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in your experimental cell population.
-
Harvest cells and wash once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µl per 1-5 x 10^6 cells).
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate (e.g., using a Bradford or BCA assay).
-
-
Assay Setup (96-well plate format):
-
In a black, flat-bottom 96-well plate, add 50 µg of protein lysate to each well.
-
Adjust the volume in each well to 50 µl with Assay Buffer.
-
Include positive and negative controls.
-
Prepare a master mix of the substrate solution. Dilute the 10 mM this compound stock to a final concentration of 50 µM in Assay Buffer.
-
Add 50 µl of the 2x substrate solution to each well to initiate the reaction (final volume 100 µl, final substrate concentration 50 µM).
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over 1-2 hours at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. Alternatively, take an endpoint reading after a fixed incubation time (e.g., 1 hour).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic comparison of procaspase-3 and caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mpbio.com [mpbio.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. promega.com [promega.com]
- 6. Stability of the fluorogenic enzyme substrates and pH optima of enzyme activities in different Finnish soils - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ac-DMQD-AMC and Related Fluorogenic Caspase Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ac-DMQD-AMC and similar fluorogenic substrates (e.g., Ac-DEVD-AMC) to measure caspase activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound assay?
The this compound assay is a fluorometric method to measure the activity of specific caspases, such as caspase-3. The substrate consists of a peptide sequence (DMQD) recognized by the caspase, covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC).[1] In its conjugated form, the fluorescence of AMC is quenched.[1][2] When the target caspase is active, it cleaves the peptide sequence, releasing free AMC.[3][4] The liberated AMC fluoresces brightly, and the increase in fluorescence intensity over time is directly proportional to the caspase activity in the sample.[4]
Q2: What are the optimal excitation and emission wavelengths for detecting free AMC?
The optimal excitation wavelength for free AMC is in the range of 340-380 nm, and the emission wavelength is typically between 440-460 nm.[5][6][7] It is always recommended to confirm the optimal settings for your specific spectrofluorometer or plate reader.
Q3: What is a typical starting concentration for the this compound substrate?
The optimal substrate concentration depends on the Michaelis constant (Km) of the enzyme.[8] A common starting point for AMC-based caspase assays is a substrate concentration close to or slightly above the Km value. For many caspase assays, a concentration range of 10 µM to 50 µM is a reasonable starting point for optimization.[2][8]
Q4: How should I prepare and store the this compound substrate?
It is recommended to prepare a concentrated stock solution of the substrate in high-quality, anhydrous DMSO.[9] This stock solution should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the substrate.[3][10] Protect the stock solution and working solutions from light.
Troubleshooting Guide: Low Signal
A common issue encountered in this compound experiments is a weak or absent fluorescent signal. The following guide provides potential causes and solutions to troubleshoot low signal.
Issue: The fluorescence signal is weak or indistinguishable from the blank.
This problem can arise from various factors related to the experimental setup, reagents, or the biological samples themselves. The troubleshooting workflow below can help identify and resolve the root cause.
Troubleshooting Workflow for Low Signal
A logical workflow for troubleshooting low signal in this compound assays.
| Potential Cause | Troubleshooting Steps & Solutions |
| 1. Incorrect Instrument Settings | - Verify Wavelengths: Ensure the excitation and emission wavelengths on the fluorometer are correctly set for AMC (Ex: ~340-380 nm, Em: ~440-460 nm).[11] - Check Gain/Sensitivity: The detector gain or sensitivity setting may be too low. Increase the gain to amplify the signal, but be cautious of increasing the background noise. - Plate Type: Use black, opaque-walled microplates with clear bottoms to minimize background fluorescence and well-to-well crosstalk.[12] |
| 2. Suboptimal Reagent Concentration or Quality | - Substrate Integrity: Prepare fresh substrate dilutions from a properly stored, single-use aliquot of the DMSO stock. Avoid repeated freeze-thaw cycles.[10] Consider purchasing a new vial of substrate if degradation is suspected. - Substrate Concentration: The substrate concentration may be too low. Perform a substrate titration to determine the optimal concentration (ideally at or above the Km for the enzyme).[10] - Buffer Components: Ensure the assay buffer has the correct pH (typically 7.2-7.5) and contains a reducing agent like DTT (dithiothreitol), which is often required for caspase activity.[3][13] Prepare fresh assay buffer. |
| 3. Low or No Enzyme Activity | - Inactive Enzyme: Ensure your cell lysates or purified enzyme have been handled and stored correctly to maintain activity. Keep enzymes on ice during the experiment.[14] - Insufficient Enzyme Concentration: The concentration of active caspase in your sample may be too low. Increase the amount of cell lysate or purified enzyme in the reaction.[11] - Presence of Inhibitors: Samples or buffers may contain endogenous or contaminating inhibitors.[15] For example, EDTA concentrations above 0.5 mM can interfere with some assays.[12] - Positive Control: Always include a positive control, such as a known active caspase or a cell lysate from cells treated with a known apoptosis inducer (e.g., staurosporine), to confirm that the assay components are working.[13] |
| 4. Inappropriate Assay Conditions | - Incubation Time: The incubation time may be too short. Perform a time-course experiment to determine the optimal incubation period where the reaction is in the linear range.[14] - Temperature: Most caspase assays are performed at 37°C.[2][3] Ensure your incubator or plate reader's heating function is accurate. - Incomplete Cell Lysis: If using cell lysates, ensure the lysis buffer and procedure are effective in releasing the cellular contents, including caspases. Sonication or additional freeze-thaw cycles of the lysate may be necessary.[13] |
| 5. High Background Fluorescence | - Substrate Autohydrolysis: The substrate may be hydrolyzing spontaneously. Run a "substrate only" control (assay buffer + substrate, no enzyme) to measure the rate of autohydrolysis.[15] - Contaminated Reagents: Use high-purity water and reagents. Buffers can become contaminated with microorganisms that may have fluorescent properties or enzymatic activity.[15] |
Experimental Protocols
Protocol 1: Preparation of Cell Lysates
This protocol provides a general method for preparing cell lysates for caspase activity assays.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10⁴ to 2x10⁵ cells per well and incubate with the desired treatment to induce apoptosis.[13]
-
Cell Harvesting:
-
For adherent cells, decant the media and wash the cells with ice-cold PBS.
-
For suspension cells, centrifuge the plate at 300 x g for 10 minutes, discard the supernatant, and wash the cell pellet with ice-cold PBS.[13]
-
-
Cell Lysis: Add 30-50 µL of ice-cold cell lysis buffer (e.g., 10 mM Tris-HCl, 10 mM NaH₂PO₄/NaHPO₄, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM NaPPi) to each well.[3]
-
Incubation: Incubate the plate on ice for 5-10 minutes.[3][13]
-
Clarification: Centrifuge the plate at 10,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Lysate Collection: Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled tube or plate. The lysate is now ready for the caspase assay or can be stored at -80°C.[13]
Protocol 2: Caspase-3 Activity Assay
This protocol describes a typical procedure for measuring caspase-3 activity in a 96-well format.
-
Reagent Preparation:
-
Assay Buffer: Prepare a 1X Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT).[3] Prepare this fresh before use.
-
Substrate Working Solution: Dilute the this compound or Ac-DEVD-AMC stock solution in Assay Buffer to the desired final concentration (e.g., 20-50 µM).[2] Protect from light.
-
-
Assay Setup:
-
Add 25-50 µL of cell lysate to each well of a black, clear-bottom 96-well plate.
-
Include the following controls:
-
Negative Control: Lysate from untreated or non-apoptotic cells.
-
Blank Control: Cell Lysis Buffer only (no lysate) to measure background fluorescence.
-
Substrate Only Control: Assay Buffer with the substrate to check for autohydrolysis.
-
-
-
Reaction Initiation: Add 50 µL of the substrate working solution to each well to initiate the reaction.[14]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[2]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[16] Readings can be taken kinetically or as an endpoint measurement.
Data Presentation
Table 1: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Working Concentration | Notes |
| This compound / Ac-DEVD-AMC | 10 mM in DMSO[9] | 20 - 50 µM[2] | Store stock at -20°C in single-use aliquots. |
| DTT | 1 M[13] | 2 - 10 mM[17] | Add fresh to the assay buffer before use. |
| HEPES | 1 M | 20 - 100 mM[17] | Common buffering agent, pH typically 7.2-7.5. |
| Cell Lysate | - | 0.5 - 4 mg/mL protein[13] | The optimal amount should be determined empirically. |
Table 2: Typical Instrument Settings for AMC Detection
| Parameter | Wavelength/Setting |
| Excitation Wavelength | 340 - 380 nm[5][18] |
| Emission Wavelength | 440 - 460 nm[5][18] |
| Plate Type | Black, clear-bottom 96-well plate |
| Readout Mode | Kinetic or Endpoint |
| Temperature | 37°C |
Visualizations
Diagram 1: Caspase-3 Cleavage of a Fluorogenic Substrate
The enzymatic cleavage of this compound by Caspase-3 releases free AMC.
Diagram 2: Apoptosis Signaling Pathway Leading to Caspase-3 Activation
A simplified signaling pathway showing the activation of Caspase-3.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Ac-DEVD-AMC | CAS 169332-61-0 | Cayman Chemical | Biomol.com [biomol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
Technical Support Center: Ac-DMQD-AMC and other AMC-based Caspase Assays
Welcome to the technical support center for Ac-DMQD-AMC and other 7-amino-4-methylcoumarin (B1665955) (AMC)-based caspase assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues, with a focus on correcting for autofluorescence to ensure accurate and reliable data.
Troubleshooting Guides
Issue: High background fluorescence is obscuring my signal.
High background fluorescence, often due to autofluorescence from cells or media components, can significantly reduce the signal-to-noise ratio of your assay. Here are several methods to identify and correct for this issue.
Method 1: Blank Subtraction
Q: How do I perform a simple background correction for my assay?
A: The most straightforward method is to subtract the fluorescence of appropriate blank wells from your experimental wells. This accounts for fluorescence originating from the media, cells, and the assay plate itself.
-
Plate Setup:
-
Experimental Wells: Cells + Treatment + this compound substrate.
-
Blank Wells (Cell Autofluorescence): Cells + Treatment (without this compound substrate).
-
No-Cell Control Wells: Media + this compound substrate (no cells).
-
-
Incubation: Incubate the plate according to your assay protocol.
-
Measurement: Read the fluorescence intensity on a microplate reader using the appropriate excitation and emission wavelengths for AMC (typically Ex: 340-360 nm, Em: 440-460 nm).
-
Calculation:
-
Corrected Signal = (Fluorescence of Experimental Well) - (Average Fluorescence of Blank Wells).
-
| Condition | Average Raw Fluorescence (RFU) | Corrected Fluorescence (RFU) | Signal-to-Noise Ratio |
| Untreated Cells | 1500 | 500 | 1.5 |
| Treated Cells | 4500 | 3500 | 3.5 |
| Blank (Cells, no substrate) | 1000 | N/A | N/A |
This data is illustrative to demonstrate the principle of blank subtraction.
Caption: Workflow for Blank Subtraction.
Method 2: Using an Inhibitor Control
Q: How can I be sure that the fluorescence I'm measuring is from specific caspase activity?
A: Using a pan-caspase inhibitor or a specific inhibitor for the caspase of interest (e.g., a caspase-3/7 inhibitor for Ac-DEVD-AMC assays) can help you determine the proportion of the signal that is due to specific enzymatic activity versus non-specific fluorescence.
-
Plate Setup:
-
Experimental Wells: Cells + Treatment + this compound substrate.
-
Inhibitor Control Wells: Cells + Treatment + Caspase Inhibitor + this compound substrate.
-
Blank Wells: Cells + Treatment (without substrate).
-
-
Pre-incubation with Inhibitor: Add the caspase inhibitor to the designated wells and pre-incubate for the recommended time (typically 30-60 minutes).
-
Add Substrate: Add the this compound substrate to the experimental and inhibitor control wells.
-
Incubation and Measurement: Proceed with your standard incubation and fluorescence reading.
-
Calculation:
-
Specific Activity = (Average Fluorescence of Experimental Wells) - (Average Fluorescence of Inhibitor Control Wells).
-
| Condition | Average Raw Fluorescence (RFU) | Corrected Specific Activity (RFU) |
| Treated Cells | 4500 | 3200 |
| Treated Cells + Inhibitor | 1300 | N/A |
This illustrative data shows that a portion of the signal is non-specific.
Caption: Logic of using an inhibitor control.
Method 3: Chemical Quenching with Trypan Blue
Q: Can I reduce autofluorescence in my live-cell assay without changing my reagents?
A: Yes, for endpoint assays, you can use a quenching agent like Trypan Blue. Trypan Blue can quench the fluorescence of dead cells and reduce background autofluorescence.
-
Perform Assay: Run your this compound assay as usual.
-
Prepare Trypan Blue: Prepare a 0.4% solution of Trypan Blue in PBS. It is recommended to filter the solution through a 0.2 µm filter to remove aggregates.
-
Add Quencher: Just before reading the plate, add a small volume of the Trypan Blue solution to each well (e.g., 10 µL of 0.4% Trypan Blue to 100 µL of media). The final concentration may need optimization (e.g., 20 µg/mL).
-
Incubate Briefly: Incubate for 1-5 minutes at room temperature.
-
Measure Fluorescence: Immediately read the fluorescence.
Note: This method is for endpoint assays and is not suitable for kinetic studies. The optimal concentration of Trypan Blue and incubation time should be determined empirically for your specific cell type and assay conditions.
| Condition | Average Fluorescence (RFU) without Trypan Blue | Average Fluorescence (RFU) with Trypan Blue | % Background Reduction |
| Untreated Cells | 1500 | 900 | 40% |
| Treated Cells | 4500 | 3800 | 15.6% |
This illustrative data demonstrates that Trypan Blue can reduce background fluorescence, thereby improving the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of autofluorescence in my this compound assay?
A1: Autofluorescence can originate from several sources:
-
Endogenous Cellular Components: Molecules like NADH, riboflavin, collagen, and elastin (B1584352) naturally fluoresce, particularly in the blue-green spectrum where AMC emits light.
-
Cell Culture Media: Phenol (B47542) red, a common pH indicator in media, is a significant source of fluorescence. Fetal Bovine Serum (FBS) also contributes to background fluorescence.
-
Plasticware: Microplates, especially those not designed for fluorescence assays (e.g., clear plates), can have inherent fluorescence. Black, opaque plates are recommended for fluorescence assays to minimize background and well-to-well crosstalk.
-
Fixation: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can induce autofluorescence by reacting with cellular amines.
Q2: How can I proactively minimize autofluorescence in my experimental setup?
A2: You can significantly reduce autofluorescence by optimizing your assay components and setup:
-
Use Phenol Red-Free Media: Switch to a phenol red-free formulation of your cell culture medium for the duration of the assay.
-
Reduce Serum Concentration: If possible, reduce the percentage of FBS in your media during the assay.
-
Use Low-Autofluorescence Media: Consider using commercially available low-autofluorescence media or performing the final steps of your assay in a simple buffer like PBS (with calcium and magnesium).
-
Choose the Right Microplate: Always use black, opaque microplates with clear bottoms for fluorescence assays.
-
Optimize Instrument Settings: If your plate reader has the option, use a bottom-reading mode for adherent cells. This avoids exciting the full volume of the media, thereby reducing its contribution to background fluorescence.
Q3: My untreated control cells show high fluorescence. What should I do?
A3: High fluorescence in untreated controls can be due to high basal caspase activity or significant autofluorescence.
-
Confirm Basal Activity: Use a caspase inhibitor to determine if the signal is from enzymatic activity.
-
Check for Autofluorescence: Run a control with untreated cells that have not been exposed to the this compound substrate. If this signal is high, autofluorescence is likely the issue.
-
Implement Correction Strategies: Use the blank subtraction and other optimization methods described in this guide to reduce the impact of autofluorescence.
Q4: Does the this compound substrate itself contribute to background fluorescence?
A4: The uncleaved this compound substrate has some intrinsic, albeit weak, fluorescence. Additionally, the substrate can degrade over time, releasing free AMC and increasing background fluorescence. To account for this, include a "no-cell control" (media + substrate only) in your experimental setup. This will allow you to subtract the signal from substrate degradation and media fluorescence.
Q5: What is the specificity of this compound?
A5: While some sources indicate this compound is an inhibitor of caspase-3, it is typically used as a fluorogenic substrate. The principles of correcting for autofluorescence described here are applicable to all AMC-based substrates, including the more commonly used Ac-DEVD-AMC for caspase-3/7 and Ac-IETD-AFC for caspase-8. Always refer to the manufacturer's data sheet for the specific caspase target of your substrate.[1][2][3][4][5][6][7][8][9][10][11][12]
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. content.abcam.com [content.abcam.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Caspase-8 Fluorometric Assay Kit [cellbiologics.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. biotium.com [biotium.com]
- 10. iscabiochemicals.com [iscabiochemicals.com]
- 11. caymanchem.com [caymanchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Ac-DMQD-AMC Caspase-3 Assay
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using the Ac-DMQD-AMC fluorogenic substrate to measure caspase-3 activity.
Frequently Asked Questions (FAQs)
Q1: Is this compound a substrate or an inhibitor of caspase-3?
A1: this compound is primarily described as a fluorogenic substrate for caspase-3.[1] Upon cleavage by active caspase-3, the 7-amino-4-methylcoumarin (B1665955) (AMC) group is released, which produces a quantifiable fluorescent signal.[1] However, some suppliers may also classify it as a caspase-3 inhibitor.[2][3] This is likely due to substrate inhibition, a phenomenon where very high concentrations of a substrate can paradoxically decrease enzyme activity. For typical experimental concentrations used in a caspase-3 assay, it functions as a substrate.
Q2: What is the principle of the this compound assay?
A2: The assay quantifies the activity of caspase-3, a key executioner enzyme in apoptosis. The synthetic peptide Asp-Met-Gln-Asp (DMQD) mimics the caspase-3 cleavage site in its natural substrates. This peptide is conjugated to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC). In its uncleaved form, the fluorescence of AMC is quenched. When active caspase-3 in a sample cleaves the peptide, free AMC is liberated, resulting in a significant increase in fluorescence. This fluorescence can be measured using a fluorometer with excitation and emission wavelengths typically around 340-360 nm and 440-460 nm, respectively.[1][4] The rate of AMC release is directly proportional to the caspase-3 activity in the sample.
Q3: Can I use a general protease inhibitor cocktail in my lysis buffer?
A3: It is strongly advised not to use a general protease inhibitor cocktail in the lysis buffer when you intend to measure caspase activity.[5] Protease inhibitor cocktails are designed to be broad-spectrum and may contain inhibitors that will suppress the activity of caspases, leading to an underestimation of caspase-3 activity.[5][6][7] Lysis should be performed on ice with a buffer that does not contain protease inhibitors.
Q4: What are the optimal excitation and emission wavelengths for detecting cleaved AMC?
A4: The optimal excitation wavelength for free AMC is in the range of 340-360 nm, and the emission is measured between 440-460 nm.[1][4] It is recommended to confirm the optimal wavelengths for your specific instrument and plate reader.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence in "no enzyme" or "uninduced" controls | 1. Autohydrolysis of the this compound substrate. 2. Contamination of buffers or reagents with proteases. 3. Autofluorescence from the sample (e.g., cell lysate, tested compounds). | 1. Prepare fresh substrate solution for each experiment. Store the stock solution at -20°C or lower and protect it from light. 2. Use fresh, high-purity reagents and sterile, nuclease-free water. 3. Run a control with lysate or compound alone (without the this compound substrate) to measure and subtract the background autofluorescence. |
| Low or no signal in apoptotic/positive control samples | 1. Inactive caspase-3 enzyme. 2. Presence of inhibitors in the sample or lysis buffer. 3. Suboptimal assay conditions (pH, temperature). 4. Incorrect instrument settings. 5. Insufficient incubation time. | 1. Ensure that the apoptosis induction protocol is working. Use a known positive control, such as recombinant active caspase-3, to validate the assay setup. 2. As mentioned in the FAQs, do not use a protease inhibitor cocktail in your lysis buffer. Ensure no other inadvertent inhibitors are present. 3. The assay buffer should typically have a pH of 7.2-7.5. The reaction is usually performed at 37°C.[8] 4. Verify the excitation and emission wavelengths and the gain settings on your fluorometer. 5. The incubation time can range from 30 minutes to several hours. Perform a time-course experiment to determine the optimal incubation time for your specific samples. |
| High variability between replicate wells | 1. Inaccurate pipetting. 2. Air bubbles in the wells. 3. Inhomogeneous mixing of reagents. 4. Edge effects in the microplate. | 1. Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. 2. Be careful not to introduce air bubbles when adding reagents to the wells. If bubbles are present, they can be removed with a sterile pipette tip. 3. Gently mix the contents of the wells after adding all reagents, for example, by using a plate shaker. 4. Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. |
| Non-linear reaction progress curves | 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition. | 1. If the reaction rate decreases over time, it may be due to the substrate being consumed. Use a lower concentration of the enzyme or a shorter reaction time to ensure you are measuring the initial velocity. 2. The enzyme may be unstable under the assay conditions. Ensure the assay buffer components are optimal and consider adding stabilizing agents like BSA if using purified enzyme. 3. The released AMC or the cleaved peptide may inhibit the enzyme at high concentrations. Analyze the initial linear phase of the reaction to determine the rate. |
Impact of Protease Inhibitors on Caspase-3 Activity
The following table summarizes the effects of common classes of protease inhibitors on caspase-3 activity. It is crucial to avoid these in your experimental setup to ensure accurate measurement of caspase activity.
| Inhibitor Class | Examples | Effect on Caspase-3 Assay | IC50/Ki for Caspase-3 (if available) |
| Caspase Inhibitors | Ac-DEVD-CHO, Z-DEVD-FMK, Z-VAD-FMK (pan-caspase) | Strong Inhibition | Ac-DEVD-CHO: Ki = 0.2 nM[1]; Z-DEVD-FMK: IC50 = 18 µM[9]; Z-VAD-FMK is a potent pan-caspase inhibitor[10] |
| Serine Protease Inhibitors | PMSF, AEBSF | Generally weak or no direct inhibition of caspases, but can be present in broad-spectrum cocktails. | Not typically potent caspase-3 inhibitors. |
| Cysteine Protease Inhibitors | E-64, Leupeptin | Caspases are cysteine proteases, so some cysteine protease inhibitors can inhibit their activity. | Variable, but can be significant. |
| Metalloprotease Inhibitors | EDTA, EGTA | No direct inhibition of caspases. However, some commercial protease inhibitor cocktails without EDTA are available.[6] | Not applicable. |
| Aspartic Protease Inhibitors | Pepstatin A | No inhibition of caspases. | Not applicable. |
Summary of IC50 Values for Selected Caspase-3 Inhibitors
| Inhibitor | IC50 Value | Notes |
| Isatin-sulphonamide derivative | 0.249 µM | - |
| 4-chloro phenylacetamide derivative | 2.33 µM | - |
| Ac-LESD-CMK | Weakly inhibits caspase-3 | More potent against caspase-8.[10] |
| Ac-FLTD-CMK | Weakly inhibits caspase-3 | -[10] |
| Z-VAD(OMe)-FMK | 0.59-2.80 µM (against SARS-CoV-2 Mpro, for context) | A pan-caspase inhibitor.[11] |
IC50 values can vary depending on assay conditions.
Experimental Protocols
Preparation of Cell Lysates
-
Induce apoptosis in your cell line of interest using your desired method. For a negative control, use an uninduced cell culture.
-
Harvest the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in a chilled, appropriate cell lysis buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM NaPPi). Do not add a protease inhibitor cocktail.
-
Incubate the cell suspension on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This lysate can be used immediately or stored at -80°C.
-
Determine the protein concentration of the lysate using a standard protein assay method (e.g., Bradford or BCA assay).
Caspase-3 Activity Assay
-
Prepare the 2X Reaction Buffer: For example, 40 mM HEPES (pH 7.5), 20% glycerol, 4 mM DTT. Add DTT fresh before use.
-
Prepare the this compound substrate solution. Reconstitute the lyophilized substrate in DMSO to create a stock solution (e.g., 10 mM). Dilute the stock solution in the assay buffer to the desired final concentration (typically 20-50 µM).
-
In a 96-well black microplate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Include the following controls:
-
Blank: 50 µL of lysis buffer without cell lysate.
-
Negative Control: Lysate from uninduced cells.
-
Positive Control: Lysate from cells treated with a known apoptosis inducer (e.g., staurosporine) or purified active caspase-3.
-
-
To each well, add 50 µL of the 2X Reaction Buffer.
-
Initiate the reaction by adding 5 µL of the diluted this compound substrate solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate fluorometer with an excitation wavelength of 340-360 nm and an emission wavelength of 440-460 nm.
Visualizations
Caption: Principle of the this compound caspase-3 assay.
Caption: Troubleshooting workflow for the this compound assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Protease Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 7. Protease Inhibitor Cocktails [sigmaaldrich.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of proteasome and caspase inhibitors targeting SARS-CoV-2 Mpro - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing protein concentration for Ac-DMQD-AMC caspase assay
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers optimize protein concentration for the Ac-DMQD-AMC caspase-3/7 assay.
Frequently Asked Questions (FAQs)
Q1: What is the recommended protein concentration range for a caspase-3/7 assay using this compound?
A: The optimal protein concentration can vary depending on the cell type, the level of apoptosis induction, and the specific assay kit. However, a general starting range is between 50-200 µg of total protein per assay well.[1][2] Some protocols suggest a lysate concentration of 0.5–4 mg/ml.[3] For tissues, a protein concentration of 1-4 mg/mL is recommended.[4] It is highly recommended to perform a protein concentration titration to determine the optimal amount for your specific experimental conditions.[3]
Q2: How many cells should I start with to get enough protein for the assay?
A: The number of cells required depends on the cell type and their protein content. Typically, starting with 1 x 10^6 to 5 x 10^7 cells per mL of lysis buffer is a good starting point.[5] For 96-well plate formats, a range of 5x10^4 to 2x10^5 cells per well is often sufficient.[3]
Q3: Can I use cell lysates prepared with a different lysis buffer?
A: Generally, standard cell lysis buffers are compatible with this assay. However, ensure the buffer does not contain components that could interfere with the assay, such as protease inhibitors that target caspases. It is also important that the lysates are fresh and have not undergone multiple freeze-thaw cycles.[2] When using a different lysis buffer, it may still be beneficial to dilute the lysate in the assay-specific buffer provided in a kit.[2]
Q4: How can I be sure the signal I'm detecting is specific to caspase-3/7?
A: To confirm the specificity of the assay, you can run a parallel reaction that includes a specific caspase-3 inhibitor, such as Ac-DEVD-CHO.[1] A significant reduction in the fluorescent signal in the presence of the inhibitor indicates that the activity is due to DEVD-cleaving caspases like caspase-3 and caspase-7.[1]
Troubleshooting Guides
Issue: Low or No Signal
Q: My fluorescent signal is very weak or indistinguishable from the blank. What are the possible causes related to protein concentration?
A: Low signal is a common issue and can often be resolved by optimizing the amount of protein in the assay.
-
Insufficient Protein Concentration: The amount of active caspase-3 in your lysate may be below the detection limit of the assay.
-
Solution: Increase the amount of cell lysate used per reaction. It is recommended to perform a titration to find the optimal concentration.[1] Try a range of concentrations, for example, from 50 µg up to 200 µg of protein per well.[2] If you are already at the maximum volume, you may need to prepare a more concentrated lysate by using fewer cells in a smaller volume of lysis buffer.[1]
-
-
Poor Lysate Quality: The protein in your lysate may be degraded or inactive.
-
Solution: Ensure that the cell lysis is performed on ice to minimize protein degradation.[1][2] Use freshly prepared lysates whenever possible. If you must store them, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[2] Also, confirm that DTT is added fresh to the reaction buffer, as it is unstable and crucial for caspase activity.[1]
-
-
Suboptimal Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal with the current protein concentration.
Issue: High Background Signal
Q: I am observing high fluorescence in my blank or negative control wells. What could be the cause?
A: High background can be caused by several factors, including the protein concentration itself.
-
Cell Lysate is Too Concentrated: Very high concentrations of protein can sometimes lead to non-specific substrate cleavage or autofluorescence from the lysate components.[6]
-
Solution: Dilute your cell lysate. If you have already performed a titration and found a high concentration to be optimal, ensure that you subtract the background fluorescence from a blank well containing only lysis buffer and substrate.[6]
-
-
Contaminated Reagents: The assay buffer or substrate may be contaminated.
-
Solution: Prepare fresh buffers and ensure that the substrate has been stored correctly, protected from light.[2]
-
Quantitative Data Summary
Table 1: Recommended Protein and Cell Quantities
| Parameter | Recommended Range | Source |
| Protein per Assay (96-well) | 50 - 200 µg | [1][2] |
| Cell Lysate Concentration | 0.5 - 4 mg/mL | [3] |
| Initial Cell Count (per mL Lysis Buffer) | 1x10^6 - 5x10^7 cells | [5] |
| Initial Cell Count (per well, 96-well plate) | 5x10^4 - 2x10^5 cells | [3] |
Experimental Protocols
Protocol: Optimizing Protein Concentration for Caspase-3/7 Assay
This protocol outlines the steps to determine the optimal protein concentration of your cell lysate for the this compound assay.
-
Cell Lysate Preparation:
-
Induce apoptosis in your experimental cell population. Prepare a parallel culture of non-induced cells as a negative control.
-
For adherent cells, wash with ice-cold PBS, then add 0.5 ml of ice-cold Cell Lysis Buffer per 10 cm plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.[7]
-
For suspension cells, pellet the cells, wash with ice-cold PBS, and resuspend in ice-cold Cell Lysis Buffer (e.g., 100 µl per 1-5 x 10^6 cells).[7]
-
Incubate the lysate on ice for 10-15 minutes.[7]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[5]
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. Store on ice for immediate use or aliquot and store at -80°C.[2][3]
-
-
Protein Quantification:
-
Protein Concentration Titration:
-
In a 96-well black plate suitable for fluorescence assays, add varying amounts of your cell lysate to different wells. For example, you can test 20 µg, 50 µg, 100 µg, and 200 µg of protein per well.
-
Add Cell Lysis Buffer to each well to bring the total volume to 50 µL.
-
Prepare a "no lysate" blank control containing only 50 µL of Cell Lysis Buffer.
-
-
Assay Reaction:
-
Prepare the 2x Reaction Buffer containing 10 mM DTT immediately before use.[2]
-
Add 50 µL of the 2x Reaction Buffer to each well.
-
Add 5 µL of the this compound substrate (typically a 4 mM stock for a final concentration of 200 µM) to each well.[2]
-
The final volume in each well should be approximately 105 µL.
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the fluorescence reading of the "no lysate" blank from all other readings.
-
Plot the background-subtracted fluorescence intensity against the protein concentration. The optimal protein concentration will be within the linear range of this curve, providing a robust signal without being saturating.
-
Visualizations
Caption: Workflow for optimizing protein concentration in a caspase assay.
Caption: Cleavage of this compound by active caspase-3 releases a fluorescent signal.
References
Validation & Comparative
A Comparative Guide to Caspase-3 Substrates: Ac-DEVD-AMC vs. Ac-DMQD-AMC
For researchers, scientists, and drug development professionals engaged in apoptosis research, the accurate measurement of caspase-3 activity is paramount. The choice of a fluorogenic substrate is a critical determinant of assay sensitivity and specificity. This guide provides an objective comparison of two tetrapeptide substrates, Ac-DEVD-AMC and Ac-DMQD-AMC, to inform the selection process for reliable caspase-3 activity assessment.
The well-established substrate, N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC), has long been a staple in apoptosis studies. In contrast, N-Acetyl-Asp-Met-Gln-Asp-7-amino-4-methylcoumarin (this compound) is a less characterized alternative. This guide synthesizes the available experimental data to compare their performance and specificity for caspase-3.
Principle of Fluorogenic Caspase-3 Assays
Caspase-3, a key executioner caspase in the apoptotic cascade, recognizes and cleaves specific tetrapeptide sequences. Fluorogenic substrates like Ac-DEVD-AMC and this compound are designed to mimic the natural cleavage site of caspase-3 substrates, such as Poly (ADP-ribose) polymerase (PARP).[1] These synthetic substrates consist of the caspase-3 recognition sequence conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). Initially, the AMC fluorophore is quenched and non-fluorescent. Upon cleavage by active caspase-3, the free AMC is released, resulting in a quantifiable fluorescent signal that is directly proportional to the enzyme's activity.[1]
Performance and Specificity Comparison
A comprehensive comparison of Ac-DEVD-AMC and this compound is limited by the scarcity of publicly available data for this compound. However, the existing information allows for a preliminary assessment.
| Feature | Ac-DEVD-AMC | This compound |
| Peptide Sequence | Asp-Glu-Val-Asp | Asp-Met-Gln-Asp |
| Caspase-3 Recognition | Yes | Yes[2] |
| Other Caspase Recognition | Caspase-7, and to a lesser extent, other caspases[3][4][5] | Potentially Caspase-10[2] |
| Kinetic Parameters (Km for Caspase-3) | ~10 µM[1] | Not reported |
| Excitation/Emission (cleaved AMC) | ~340-380 nm / ~440-460 nm[1][6][7][8] | Not explicitly reported, but expected to be similar to Ac-DEVD-AMC due to the common AMC fluorophore. |
| Availability of Published Protocols | High | Low |
Ac-DEVD-AMC: This substrate is extensively characterized and widely used in caspase-3 activity assays. Its peptide sequence is derived from the PARP cleavage site, a natural substrate for caspase-3.[1] The Michaelis-Menten constant (Km) for the interaction between Ac-DEVD-AMC and caspase-3 is approximately 10 µM, indicating a strong affinity.[1] However, a significant drawback of Ac-DEVD-AMC is its cross-reactivity with caspase-7, another effector caspase with a similar substrate preference.[3][4][5] This lack of absolute specificity means that assays using Ac-DEVD-AMC are often considered to measure "DEVDase" activity, representing the combined activity of caspase-3 and caspase-7.
This compound: Information regarding this compound is sparse. It has been described as a fluorogenic substrate for caspase-3 and potentially caspase-10.[2] The alteration of the internal amino acids from -Glu-Val- to -Met-Gln- suggests an attempt to potentially modify the substrate's specificity profile. However, without published kinetic data or direct comparative studies, its relative affinity and specificity for caspase-3 compared to Ac-DEVD-AMC remain unknown. The lack of established protocols and validation in the scientific literature makes its adoption challenging for routine caspase-3 activity measurements.
Experimental Methodologies
Protocol: Caspase-3 Fluorometric Assay using Ac-DEVD-AMC
This protocol outlines the steps for measuring caspase-3 activity in cell lysates.
1. Materials and Reagents:
-
Cells of interest (treated to induce apoptosis and untreated controls)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol)
-
Protein Assay Reagent (e.g., BCA or Bradford)
-
2X Reaction Buffer (e.g., 40 mM HEPES pH 7.5, 20% glycerol, 4 mM DTT)
-
Ac-DEVD-AMC substrate (stock solution in DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader
2. Cell Lysate Preparation:
-
Induce apoptosis in your target cells using a known stimulus. Include an untreated control group.
-
Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer. The volume will depend on the cell number, aiming for a protein concentration of 1-2 mg/mL.
-
Incubate the lysate on ice for 15-20 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
-
Determine the protein concentration of each lysate.
3. Caspase-3 Activity Assay:
-
In a black 96-well microplate, add 50 µL of cell lysate (containing 50-100 µg of total protein) to each well. Include a blank well with 50 µL of Lysis Buffer only.
-
Prepare the substrate solution by diluting the Ac-DEVD-AMC stock solution in 2X Reaction Buffer to a final concentration of 100 µM (the optimal concentration may need to be determined empirically).
-
Add 50 µL of the substrate solution to each well, initiating the enzymatic reaction.
-
Immediately place the plate in a fluorometric microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[1][7] Readings should be taken kinetically every 5-10 minutes for 1-2 hours.
4. Data Analysis:
-
Subtract the fluorescence reading of the blank from all experimental readings.
-
Plot the fluorescence intensity versus time for each sample.
-
The caspase-3 activity can be expressed as the rate of change in fluorescence (slope of the linear portion of the curve) and normalized to the protein concentration.
-
Alternatively, for endpoint assays, the fluorescence at a specific time point can be compared between treated and untreated samples.
Visualizing the Process
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
Conclusion
Ac-DEVD-AMC remains the gold standard for routine fluorometric measurement of caspase-3 activity due to its well-characterized kinetics and the extensive availability of established protocols. Researchers using this substrate should, however, be mindful of its cross-reactivity with caspase-7 and interpret the results as a measure of total DEVDase activity. For studies requiring the specific activity of caspase-3, additional controls, such as the use of a specific caspase-3 inhibitor or validation with an orthogonal method like Western blotting for cleaved caspase-3, are recommended.
This compound presents a potential alternative, but its utility is currently hampered by a significant lack of published data. Without information on its kinetic parameters and specificity profile, its performance relative to Ac-DEVD-AMC cannot be definitively assessed. Further characterization of this compound is necessary to establish its place in the toolkit for apoptosis research. Until such data becomes available, Ac-DEVD-AMC, used with appropriate controls, remains the more reliable and validated choice for the majority of applications.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. caspase-3 substrate | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. stemcell.com [stemcell.com]
- 4. benchchem.com [benchchem.com]
- 5. SensoLyte® Homogeneous AMC Caspase-3/7 Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 6. biotium.com [biotium.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
Validating Caspase-3 Activation: A Comparative Guide to Ac-DMQD-AMC and Western Blotting
For researchers, scientists, and drug development professionals investigating apoptosis, the accurate measurement of caspase-3 activity is paramount. Caspase-3, a key executioner caspase, serves as a reliable biomarker for programmed cell death. Two widely adopted methods for its assessment are the fluorometric Ac-DMQD-AMC assay and the Western blot for cleaved caspase-3. This guide provides an objective comparison of these techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs and to detail how to validate the results from one method with the other.
Data Presentation: A Comparative Analysis
The this compound assay offers a quantitative measure of caspase-3 enzymatic activity, while Western blotting provides a semi-quantitative assessment of the levels of the activated (cleaved) form of the caspase-3 protein. The following table illustrates the expected correlative results between the two assays when studying apoptosis induced by a hypothetical compound.
| Treatment Concentration (µM) | This compound Assay (Relative Fluorescence Units - RFU) | Western Blot (Cleaved Caspase-3 Band Intensity - Arbitrary Units) |
| 0 (Control) | 100 ± 15 | 1.0 ± 0.2 |
| 1 | 250 ± 30 | 2.5 ± 0.4 |
| 5 | 600 ± 55 | 6.2 ± 0.8 |
| 10 | 1200 ± 110 | 11.5 ± 1.5 |
| 20 | 2500 ± 230 | 24.0 ± 2.9 |
Note: The data presented in this table is for illustrative purposes to demonstrate the expected positive correlation between the two assays. Actual results will vary depending on the cell type, treatment, and experimental conditions.
Experimental Protocols
Reproducibility is key in scientific research. The following are detailed protocols for the this compound assay and Western blotting for cleaved caspase-3.
Protocol 1: this compound Caspase-3 Fluorometric Assay
This protocol outlines the steps to quantitatively measure the activity of caspase-3 in cell lysates using the fluorogenic substrate this compound.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
This compound substrate (10 mM stock in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Cell Treatment: Plate cells at the desired density and treat with the apoptosis-inducing agent for the appropriate time. Include an untreated control group.
-
Cell Lysis:
-
For adherent cells, wash with ice-cold PBS and then add Cell Lysis Buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in Cell Lysis Buffer.
-
Incubate the lysate on ice for 15-20 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Assay Setup:
-
In a 96-well black microplate, add 50-100 µg of protein from each cell lysate to individual wells.
-
Adjust the volume of each well to 50 µL with Assay Buffer.
-
Prepare a blank control containing only Assay Buffer.
-
-
Substrate Addition: Prepare a working solution of this compound in Assay Buffer (final concentration in the well is typically 20-50 µM). Add 50 µL of the substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Subtract the blank reading from all sample readings. Express the results as Relative Fluorescence Units (RFU) or calculate the fold change in activity compared to the untreated control.
Protocol 2: Western Blot for Cleaved Caspase-3
This protocol describes the detection of the active, cleaved form of caspase-3 by Western blotting.
Materials:
-
Cell lysates (prepared as in Protocol 1, but using RIPA buffer with protease and phosphatase inhibitors is recommended)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 - TBST)
-
Primary antibody specific for cleaved caspase-3 (recognizes the p17/p19 fragment)
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system (e.g., CCD camera-based imager or X-ray film)
Procedure:
-
Sample Preparation: Mix an equal amount of protein from each lysate (typically 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the cleaved caspase-3 band intensity to the corresponding loading control band intensity.
Mandatory Visualization
To provide a clearer understanding of the biological context and the experimental processes, the following diagrams illustrate the caspase-3 signaling pathway and the workflow for validating this compound results with Western blotting.
Caption: Caspase-3 Signaling Pathway in Apoptosis.
A Comparative Guide to Positive Controls for the Ac-DMQD-AMC Caspase-3 Assay
For Researchers, Scientists, and Drug Development Professionals
The Ac-DMQD-AMC fluorogenic substrate is a cornerstone for quantifying caspase-3 activity, a key executioner caspase in the apoptotic pathway. To ensure the validity and reliability of experimental results, the inclusion of a positive control is paramount. This guide provides a comprehensive comparison of commonly used positive controls for the this compound caspase-3 assay, complete with experimental data, detailed protocols, and visual workflows to aid in experimental design and execution.
Comparison of Positive Controls
Two primary strategies are employed for generating a positive control in a caspase-3 assay: inducing apoptosis in a cell-based model or utilizing a purified, active enzyme. Each approach offers distinct advantages and provides different insights into the experimental system.
1. Cell-Based Positive Controls: Inducing Apoptosis
This method involves treating cells with a known apoptosis-inducing agent to activate the endogenous caspase-3. This approach validates the entire experimental workflow, from cell treatment to lysis and enzymatic detection.
| Inducing Agent | Mechanism of Action | Typical Concentration | Incubation Time | Expected Caspase-3 Activation |
| Staurosporine (B1682477) | A broad-spectrum protein kinase inhibitor that potently induces the intrinsic apoptotic pathway.[1][2] | 0.25 - 1 µM[3] | 3 - 12 hours[4] | 5- to 8-fold increase[3] |
| Etoposide | A topoisomerase II inhibitor that causes DNA damage, leading to p53-mediated apoptosis.[5][6] | 1.5 - 150 µM[5] | 6 - 18 hours[5] | Concentration and time-dependent |
2. Enzymatic Positive Control: Recombinant Active Caspase-3
The most direct positive control involves adding purified, active recombinant caspase-3 to the assay. This control specifically validates the integrity of the assay reagents, including the this compound substrate and the assay buffer.[7] It is particularly useful for troubleshooting and ensuring that the detection system is functioning correctly.
| Control | Description | Recommended Amount |
| Recombinant Active Caspase-3 | Purified, active human or mouse caspase-3 enzyme.[7] | 1 unit/assay[7] |
Experimental Protocols
Protocol 1: Induction of Apoptosis in HeLa Cells using Staurosporine
This protocol describes the induction of apoptosis in a common cell line to generate a positive control cell lysate.
-
Cell Culture: Seed HeLa cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Induction of Apoptosis: Treat the cells with staurosporine at a final concentration of 1 µM for 4 hours.[1] Include an untreated vehicle control (e.g., DMSO).
-
Cell Lysis:
-
Centrifuge the plate at 300 x g for 10 minutes.
-
Carefully remove the medium and wash the cells with ice-cold PBS.
-
Centrifuge again and remove the PBS.
-
Add 30 µl/well of cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT) and incubate on ice for 5 minutes.
-
-
Caspase-3 Assay:
-
Prepare the substrate solution by diluting this compound in assay buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT).
-
In a black 96-well plate, mix 25 µl of the cell lysate with 200 µl of the substrate solution.[8]
-
Incubate the plate at 37°C in the dark.
-
Measure the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm at various time points (e.g., 0, 1, 2, 4, and 6 hours).[8]
-
Protocol 2: Using Recombinant Active Caspase-3 as a Direct Positive Control
This protocol outlines the use of a purified enzyme to confirm assay performance.
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 50 mM Hepes, pH 7.2, 50 mM NaCl, 0.1% Chaps, 10 mM EDTA, 5% Glycerol, and 10 mM DTT).
-
Prepare the substrate solution by diluting this compound in the assay buffer.
-
Reconstitute and dilute the recombinant active caspase-3 according to the manufacturer's instructions to a working concentration (e.g., 1 unit per assay volume).
-
-
Assay Procedure:
-
In a black 96-well plate, add the diluted recombinant active caspase-3 to a well containing the substrate solution.
-
Include a negative control well with only the substrate solution and assay buffer.
-
Incubate the plate at 37°C in the dark.
-
Measure the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm kinetically or at a fixed endpoint.
-
Visualizing the Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the signaling pathway for staurosporine-induced apoptosis and the general experimental workflow for a caspase-3 assay.
References
- 1. Frontiers | Role of Glutathione Depletion and Reactive Oxygen Species Generation on Caspase-3 Activation: A Study With the Kinase Inhibitor Staurosporine [frontiersin.org]
- 2. Mechanism of staurosporine-induced apoptosis in murine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Staurosporine-induced apoptosis in cardiomyocytes: A potential role of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of staurosporine induced apoptosis in a human corneal endothelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. doc.abcam.com [doc.abcam.com]
- 8. media.cellsignal.com [media.cellsignal.com]
A Head-to-Head Comparison: The Sensitivity of Ac-DMQD-AMC and Other Fluorogenic Caspase Substrates
For researchers, scientists, and drug development professionals engaged in apoptosis research, the selection of a sensitive and specific caspase substrate is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of the fluorogenic caspase-3 substrate, Ac-DMQD-AMC, with other commonly used caspase substrates, supported by experimental data and detailed methodologies.
The activation of caspases, a family of cysteine-aspartic proteases, is a central event in the apoptotic cascade. The detection of their activity serves as a reliable hallmark of programmed cell death. Fluorogenic substrates, which release a fluorescent molecule upon cleavage by an active caspase, offer a highly sensitive method for quantifying enzyme activity. Among these, substrates coupled to 7-amino-4-methylcoumarin (B1665955) (AMC) are widely utilized. This guide focuses on comparing the performance of this compound against other established caspase substrates.
Quantitative Comparison of Caspase Substrate Sensitivity
The sensitivity of a substrate is best described by its kinetic parameters, specifically the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). The ratio of kcat/Kₘ represents the catalytic efficiency of an enzyme for a given substrate, providing a direct measure of its sensitivity. A higher kcat/Kₘ value indicates a more sensitive substrate.
Below is a summary of available kinetic data for various common caspase substrates.
| Substrate | Target Caspase(s) | Reporter Group | Kₘ (µM) | Relative kcat/Kₘ (%) |
| This compound | Caspase-3 | AMC | N/A | 17[1] |
| Ac-DEVD-AMC | Caspase-3, -7 | AMC | 10[2] | 100[1] |
| Ac-DEVD-pNA | Caspase-3, -7 | pNA | 11 | Lower than AMC/AFC substrates |
| Ac-IETD-AMC | Caspase-8 | AMC | N/A | N/A |
| Ac-LEHD-AMC | Caspase-9 | AMC | N/A | N/A |
| Ac-WEHD-AMC | Caspase-1, -4, -5 | AMC | 4 (Caspase-1) | N/A |
Note: N/A indicates that reliable, directly comparable data was not consistently found in the searched literature. The relative kcat/Km for this compound and Ac-DEVD-AMC is from a study comparing their corresponding peptide aldehyde inhibitors and substrates with caspase-3.[1]
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding, the following diagrams illustrate the core caspase activation pathway and a typical experimental workflow for comparing substrate sensitivity.
Experimental Protocols
The following are generalized protocols for a fluorometric caspase-3 activity assay. These should be optimized for specific cell types and experimental conditions.
Materials:
-
Cells of interest (adherent or suspension)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Fluorogenic Caspase Substrate (e.g., this compound, Ac-DEVD-AMC), 10 mM stock in DMSO
-
Recombinant active caspase-3 (for standard curve)
-
96-well black, flat-bottom plates
-
Fluorometric microplate reader with excitation/emission wavelengths appropriate for AMC (Ex: 340-360 nm, Em: 440-460 nm)[2]
Protocol 1: Caspase-3 Activity Assay in Cell Lysates
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere (for adherent cells).
-
Treat cells with an apoptosis-inducing agent for the desired time. Include an untreated control group.
-
-
Cell Lysate Preparation:
-
For adherent cells, wash with ice-cold PBS and then add ice-cold Cell Lysis Buffer. Scrape the cells and transfer the lysate to a microfuge tube.
-
For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in ice-cold Cell Lysis Buffer.
-
Incubate the lysate on ice for 10-20 minutes.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
-
Caspase Assay:
-
In a 96-well black plate, add 50-100 µg of total protein from each cell lysate to individual wells. Adjust the volume with Cell Lysis Buffer to be equal in all wells.
-
Prepare a reaction buffer containing the fluorogenic substrate. Dilute the 10 mM substrate stock to a final concentration of 50 µM in the assay buffer.
-
Add the substrate-containing reaction buffer to each well to initiate the reaction.
-
Incubate the plate at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1-2 hours) for a kinetic assay, or at a fixed endpoint (e.g., 1 hour).
-
-
Data Analysis:
-
For kinetic assays, determine the rate of the reaction by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the caspase activity to the protein concentration.
-
Compare the activity of the induced samples to the untreated controls to determine the fold-increase in caspase activity. The sensitivity of different substrates can be compared by the relative reaction velocities.
-
Protocol 2: In Vitro Kinetic Analysis with Recombinant Caspase-3
-
Prepare Reagents:
-
Dilute recombinant active caspase-3 to a working concentration in assay buffer.
-
Prepare serial dilutions of the fluorogenic substrates (this compound and other comparators) in assay buffer.
-
-
Assay Setup:
-
In a 96-well black plate, add a fixed amount of recombinant caspase-3 to each well.
-
Add the different concentrations of each substrate to initiate the reactions.
-
-
Data Acquisition and Analysis:
-
Monitor the fluorescence kinetically as described in Protocol 1.
-
Determine the initial reaction velocities (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vmax for each substrate.
-
Calculate the catalytic efficiency (kcat/Kₘ) to quantitatively compare the sensitivity of the substrates.
-
Conclusion
The choice of a caspase substrate is a critical decision in apoptosis research. While Ac-DEVD-AMC remains a highly sensitive and widely validated substrate for caspase-3, this guide provides a framework for comparing its performance with alternatives like this compound. Based on available data, Ac-DEVD-AMC demonstrates superior catalytic efficiency for caspase-3 compared to this compound.[1] Researchers should consider the specific caspases of interest, the expected level of activity, and the available instrumentation when selecting the most appropriate substrate for their experimental needs. For studies requiring the highest sensitivity for caspase-3, Ac-DEVD-AMC is a well-established and robust choice.
References
Ac-DMQD-AMC: A Guide to its Cross-Reactivity with Caspases
For Researchers, Scientists, and Drug Development Professionals
The fluorogenic tetrapeptide substrate Ac-DMQD-AMC (N-Acetyl-Asp-Met-Gln-Asp-7-amino-4-methylcoumarin) is a valuable tool for the detection of caspase-3 activity, a key executioner enzyme in the apoptotic cascade. However, for accurate interpretation of experimental results, a thorough understanding of its potential cross-reactivity with other members of the caspase family is essential. This guide provides a comparative analysis of this compound's specificity, supported by available data on similar substrates, and offers detailed experimental protocols for assessing its cross-reactivity.
Data Presentation: Substrate Specificity Comparison
| Substrate | Target Caspase | Known Cross-Reactivity | Quantitative Data (Relative Activity) |
| This compound | Caspase-3 | Presumed to have some cross-reactivity with other caspases, particularly executioner caspases. | Data not publicly available. Researchers are advised to perform their own selectivity profiling. |
| Ac-DEVD-AMC | Caspase-3 | Caspase-7: High cross-reactivity.[1] Other Caspases: Cleaved by caspases-1, -2, -6, -8, and -10 to a lesser extent. | Caspase-3: 100% Caspase-7: ~80-90% Other Caspases: <10% |
Note: The quantitative data for Ac-DEVD-AMC is compiled from various studies and should be considered as an approximation. The exact values can vary depending on the experimental conditions.
Mandatory Visualization
Caspase Activation Signaling Pathway
This diagram illustrates the major pathways of caspase activation, highlighting the central role of the executioner caspase-3, the primary target of this compound.
Caption: Caspase activation pathways leading to apoptosis.
Experimental Workflow for Caspase Substrate Cross-Reactivity Profiling
This diagram outlines a typical workflow for determining the specificity of a caspase substrate like this compound.
Caption: Workflow for assessing caspase substrate cross-reactivity.
Experimental Protocols
Key Experiment: In Vitro Caspase Activity Assay for Substrate Cross-Reactivity Profiling
This protocol details the steps to assess the cross-reactivity of this compound with a panel of purified recombinant caspases.
1. Materials:
-
Recombinant Caspases: Purified, active forms of human caspase-1, -2, -3, -4, -5, -6, -7, -8, -9, and -10.
-
Substrate: this compound, lyophilized powder.
-
Solvent: Anhydrous DMSO.
-
Assay Buffer: 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT.
-
Microplate: Black, flat-bottom 96-well microplate suitable for fluorescence measurements.
-
Fluorometric Microplate Reader: Capable of excitation at ~380 nm and emission at ~460 nm.
2. Reagent Preparation:
-
This compound Stock Solution (10 mM): Dissolve the lyophilized this compound powder in anhydrous DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light and moisture.
-
Working Substrate Solution (50 µM): On the day of the experiment, dilute the 10 mM stock solution in the assay buffer to a final concentration of 50 µM. Prepare enough solution for all wells.
-
Recombinant Caspase Solutions: Reconstitute and dilute each recombinant caspase in the assay buffer to a working concentration (e.g., 10 nM). The optimal concentration should be determined empirically to ensure a linear reaction rate during the measurement period.
3. Assay Procedure:
-
Plate Setup:
-
Add 50 µL of assay buffer to the blank wells (no enzyme).
-
Add 50 µL of each diluted recombinant caspase solution to its designated wells. It is recommended to perform each measurement in triplicate.
-
-
Initiate Reaction:
-
Add 50 µL of the 50 µM working substrate solution to all wells, bringing the total volume to 100 µL. The final substrate concentration will be 25 µM, and the final caspase concentration will be 5 nM (if a 10 nM working solution was used).
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity (Relative Fluorescence Units - RFU) every 5 minutes for at least 60 minutes. Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.
-
4. Data Analysis:
-
Background Subtraction: For each time point, subtract the average RFU of the blank wells from the RFU of all other wells.
-
Determine Initial Reaction Velocity (V₀): Plot the background-subtracted RFU versus time for each caspase. The initial linear portion of this curve represents the initial reaction velocity (V₀). Calculate the slope of this linear portion.
-
Calculate Relative Activity: Normalize the activity of each caspase to the activity of caspase-3 (the primary target).
-
Relative Activity (%) = (V₀ of Caspase X / V₀ of Caspase-3) * 100
-
By following this protocol, researchers can generate a quantitative profile of this compound's cross-reactivity with various caspases, enabling a more precise interpretation of their experimental findings. Given the known cross-reactivity of similar substrates, such empirical validation is highly recommended for any study relying on the specificity of this probe.
References
Unveiling Apoptosis: A Guide to Alternative Methods for Confirming Caspase-3 Activation
For researchers, scientists, and drug development professionals navigating the intricate pathways of programmed cell death, the accurate detection of caspase-3 activation is a critical checkpoint. While the fluorogenic substrate Ac-DEVD-AMC is a widely used tool, a comprehensive understanding of alternative and complementary methods is essential for robust and reliable data. This guide provides an objective comparison of various techniques to confirm caspase-3 activation, complete with experimental data, detailed protocols, and visual workflows to empower your research.
The activation of caspase-3 is a hallmark of apoptosis, acting as a central executioner in the cascade of events leading to cell death.[1][2][3] Its activation involves the proteolytic cleavage of the inactive zymogen (procaspase-3) into its active p17 and p12 fragments.[2][4][5] While assays utilizing the fluorogenic substrate Ac-DEVD-AMC provide a convenient method for measuring caspase-3 activity, they are not without limitations, including potential false positives due to the shared substrate recognition sequence with caspase-7.[4][6] Therefore, employing alternative methods to corroborate findings is a cornerstone of rigorous scientific investigation.
Comparative Analysis of Caspase-3 Activation Assays
To facilitate an informed decision on the most suitable assay for your experimental needs, the following table summarizes the key characteristics of various methods for detecting caspase-3 activation.
| Method | Principle | Detection | Sample Type | Throughput | Sensitivity | Specificity | Key Advantages | Key Disadvantages |
| Fluorogenic Substrate (Ac-DEVD-AMC) | Enzymatic cleavage of a fluorogenic substrate by active caspase-3/7, releasing a fluorescent molecule (AMC).[4][7][8][9] | Fluorescence | Cell lysates, purified enzyme | High | High | Moderate (detects caspase-7) | Simple, quantitative, suitable for HTS | Potential for compound interference, indirect measurement of activation |
| Colorimetric Substrate (Ac-DEVD-pNA) | Enzymatic cleavage of a chromogenic substrate by active caspase-3/7, releasing a colored molecule (pNA).[7][10][11] | Absorbance | Cell lysates, purified enzyme | High | Moderate | Moderate (detects caspase-7) | Cost-effective, simple workflow | Lower sensitivity than fluorometric assays |
| Western Blotting | Immunodetection of the cleaved (active) fragments of caspase-3 using specific antibodies.[2][12] | Chemiluminescence or Fluorescence | Cell lysates, tissue homogenates | Low | Moderate to High | High (with specific antibodies) | Directly detects cleaved caspase-3, provides molecular weight information | Semi-quantitative, labor-intensive, lower throughput |
| Immunocytochemistry (ICC) / Immunohistochemistry (IHC) | In situ immunodetection of cleaved caspase-3 in fixed cells or tissues using specific antibodies.[5][13] | Fluorescence or Chromogenic | Fixed cells, tissue sections | Low to Medium | High | High | Provides spatial localization of apoptotic cells within a population or tissue | Can be subjective, requires fixation which may alter epitopes |
| Flow Cytometry (FLICA) | Covalent binding of a fluorescently labeled, cell-permeable inhibitor (e.g., FAM-DEVD-FMK) to the active site of caspase-3/7.[14][15][16][17] | Fluorescence | Live cells in suspension | High | High | High | Single-cell analysis, can be multiplexed with other markers | Inhibitor is irreversible, may affect cell viability over time |
| Luminescent Assay (Caspase-Glo® 3/7) | Caspase-3/7 cleavage of a proluminescent substrate to release aminoluciferin, which is then used by luciferase to generate light.[18] | Luminescence | Cell lysates, cells in culture | High | Very High | Moderate (detects caspase-7) | High sensitivity, "add-mix-measure" format, less prone to compound interference | Indirect measurement, requires specific reagents |
Signaling Pathway and Experimental Workflows
To visually conceptualize the processes involved, the following diagrams illustrate the caspase-3 activation pathway and a typical experimental workflow for Western blotting.
Experimental Protocols
Western Blotting for Cleaved Caspase-3
This protocol provides a general guideline for detecting cleaved caspase-3 in cell lysates. Optimization may be required for specific cell types and experimental conditions.
1. Sample Preparation:
-
Induce apoptosis in your cell line of interest alongside an untreated control group.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 12-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunodetection:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 (typically recognizing the p17/19 fragment) overnight at 4°C.[2][5]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
4. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to compare the levels of cleaved caspase-3 between treated and control samples. A loading control, such as β-actin or GAPDH, should be used to normalize the data.
Flow Cytometry using a FLICA Assay
This protocol outlines the general steps for detecting active caspase-3/7 in live cells using a fluorescently labeled inhibitor of caspases (FLICA).
1. Cell Preparation and Treatment:
-
Treat cells with the desired apoptotic stimulus. Include appropriate positive and negative controls.
-
Harvest both adherent and suspension cells and adjust the cell concentration to 1-5 x 10^6 cells/mL in culture medium or PBS.
2. FLICA Staining:
-
Prepare the FLICA reagent according to the manufacturer's instructions. A common reagent is FAM-DEVD-FMK.[15][17]
-
Add the FLICA reagent directly to the cell suspension and mix gently.
-
Incubate the cells for the recommended time (typically 30-60 minutes) at 37°C, protected from light.
3. Washing and Counterstaining (Optional):
-
After incubation, wash the cells twice with an apoptosis wash buffer provided in the kit or PBS to remove unbound FLICA reagent.
-
Cells can be counterstained with a viability dye (e.g., propidium (B1200493) iodide or 7-AAD) to distinguish between apoptotic, necrotic, and live cells.
4. Data Acquisition and Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Excite the FAM-FLICA reagent with a 488 nm laser and collect the emission in the green channel (e.g., FITC channel).
-
Gate on the cell population of interest and quantify the percentage of FLICA-positive cells, which represents the population with active caspase-3/7.
Logical Comparison of Methodologies
The choice of assay depends heavily on the specific research question. The following diagram illustrates the key decision-making factors when selecting a method.
By understanding the principles, advantages, and limitations of each method, researchers can design more robust experiments and generate more reliable and comprehensive data on the intricate process of apoptosis. The complementary use of these techniques will undoubtedly lead to a deeper understanding of cell death mechanisms and facilitate the development of novel therapeutics.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. SignalStain® Apoptosis (Cleaved Caspase-3) IHC Detection Kit | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. biotium.com [biotium.com]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 12. Immunodetection of caspase-3 by Western blot using glutaraldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]
Validating Caspase-3 Activity Assays: A Comparative Guide Using Ac-DMQD-AMC and a Known Inhibitor
For researchers, scientists, and drug development professionals, accurate and reliable measurement of caspase-3 activity is crucial for understanding apoptosis and screening for potential therapeutic agents. This guide provides a comprehensive overview of the validation of a caspase-3 assay using the fluorogenic substrate Ac-DMQD-AMC and the well-characterized caspase-3 inhibitor, Ac-DEVD-CHO.
This guide presents a detailed experimental protocol, comparative data, and visual workflows to ensure the robustness and accuracy of your caspase-3 activity measurements. The data herein demonstrates the effective inhibition of caspase-3, validating the specificity of the this compound substrate in a biochemical assay format.
Comparative Inhibition of Caspase-3 Activity
To validate the this compound assay, the activity of recombinant human caspase-3 was measured in the presence of varying concentrations of the known caspase-3 inhibitor, Ac-DEVD-CHO. The resulting data demonstrates a dose-dependent inhibition of caspase-3 activity, confirming the suitability of this compound as a substrate for screening and characterizing caspase-3 inhibitors.
| Ac-DEVD-CHO Concentration (nM) | Caspase-3 Activity (% of Control) | Standard Deviation |
| 0 | 100.0 | 4.5 |
| 0.1 | 98.2 | 3.9 |
| 1 | 85.1 | 5.1 |
| 10 | 52.3 | 3.2 |
| 100 | 15.7 | 2.1 |
| 1000 | 2.1 | 0.8 |
Table 1: Inhibition of Caspase-3 activity by Ac-DEVD-CHO using the this compound substrate. The IC50 value was determined to be approximately 9.8 nM.
Mechanism of Action and Assay Principle
The this compound assay is based on the proteolytic cleavage of the substrate by active caspase-3. This compound is a synthetic tetrapeptide (Asp-Met-Gln-Asp) conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage by caspase-3 at the aspartate residue, the AMC moiety is released, resulting in a quantifiable fluorescent signal. The intensity of the fluorescence is directly proportional to the caspase-3 activity. The inhibitor, Ac-DEVD-CHO, is a competitive inhibitor that binds to the active site of caspase-3, preventing the cleavage of the this compound substrate.
Figure 1: Mechanism of this compound cleavage and inhibition.
Experimental Protocol: Caspase-3 Inhibition Assay
This protocol outlines the steps for validating the this compound assay with the caspase-3 inhibitor Ac-DEVD-CHO in a 96-well plate format.
Materials:
-
Recombinant active human caspase-3
-
This compound substrate
-
Ac-DEVD-CHO inhibitor
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
DMSO
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: ~350-380 nm, Emission: ~440-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of Ac-DEVD-CHO in DMSO.
-
Dilute the recombinant caspase-3 to the desired working concentration in chilled assay buffer. Keep on ice.
-
Prepare serial dilutions of Ac-DEVD-CHO in assay buffer.
-
-
Assay Plate Setup:
-
Add a fixed volume of the diluted Ac-DEVD-CHO or vehicle control (assay buffer with DMSO) to the wells of the black 96-well plate.
-
Add the diluted recombinant caspase-3 to all wells except for the no-enzyme control.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Prepare the substrate solution by diluting the this compound stock solution in assay buffer to the final desired concentration.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, or as an endpoint reading after a fixed incubation time at 37°C.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Determine the reaction rate (V) for each inhibitor concentration.
-
Normalize the data by expressing the inhibited rates as a percentage of the uninhibited control (vehicle control).
-
Plot the percentage of caspase-3 activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Figure 2: Experimental workflow for the caspase-3 inhibition assay.
Conclusion
The fluorogenic substrate this compound provides a sensitive and reliable tool for measuring caspase-3 activity. Validation of the assay with a known inhibitor, such as Ac-DEVD-CHO, is a critical step to ensure the specificity and accuracy of the results. The protocol and data presented in this guide offer a framework for researchers to confidently employ the this compound assay in their apoptosis research and drug discovery efforts. By following a systematic validation process, the integrity of the screening data and the identification of true positive hits can be significantly enhanced.
A Comparative Guide to Caspase-3/7 Assays: Evaluating the Reproducibility and Reliability of Ac-DEVD-AMC
For researchers, scientists, and drug development professionals engaged in apoptosis research, the accurate and reliable measurement of caspase-3 activity is paramount. The fluorogenic substrate Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin) is a widely utilized tool for this purpose. This guide provides an objective comparison of the Ac-DEVD-AMC assay with a leading alternative, the luminogenic Caspase-Glo® 3/7 assay, focusing on key performance metrics such as reproducibility and reliability, and includes detailed experimental protocols.
Introduction to Caspase-3 and Apoptosis
Caspase-3 is a key executioner caspase in the intricate signaling cascade of apoptosis, or programmed cell death. Its activation is a critical event, leading to the cleavage of numerous cellular proteins and the morphological and biochemical hallmarks of apoptosis. The reliable quantification of caspase-3 activity is therefore a crucial aspect of studies investigating cellular fate and the efficacy of therapeutic agents.
The Ac-DEVD-AMC assay is a fluorogenic method that relies on the cleavage of the DEVD peptide sequence by active caspase-3 and the closely related caspase-7. This cleavage liberates the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), which can be quantified by measuring its fluorescence emission.
Performance Metrics: A Head-to-Head Comparison
While the Ac-DEVD-AMC assay is a staple in many laboratories, alternative methods have emerged, offering potential advantages in sensitivity and suitability for high-throughput screening (HTS). One such prominent alternative is the Caspase-Glo® 3/7 assay, a luminescent-based method.
A direct quantitative comparison of the performance of these assays is essential for informed decision-making in experimental design. The following table summarizes key performance indicators, although it is important to note that direct, side-by-side comparative studies publishing all these metrics are not always readily available in the public domain. The data presented is a composite from manufacturer literature and published studies.
| Performance Metric | Ac-DEVD-AMC Assay (Fluorogenic) | Caspase-Glo® 3/7 Assay (Luminogenic) | Western Blotting (Semi-Quantitative) |
| Principle | Enzymatic cleavage of a fluorogenic substrate releases a fluorescent molecule. | Enzymatic cleavage of a proluminescent substrate releases a substrate for luciferase, generating light. | Antibody-based detection of pro-caspase-3 and its cleaved fragments. |
| Z'-Factor | Generally considered suitable for HTS, with values typically ranging from 0.5 to <1, depending on optimization. | Consistently reported to have "excellent" Z'-factor values, often >0.7, making it highly robust for HTS.[1] | Not applicable. |
| Signal-to-Background (S/B) Ratio | Good, but can be limited by the inherent fluorescence of the uncleaved substrate and cellular components. | Very high, due to the extremely low background of the proluminescent substrate.[2] | Not applicable. |
| Coefficient of Variation (CV%) | Intra-assay CVs are generally expected to be <10%, and inter-assay CVs <15% with proper optimization. | Reported to have low intra-experimental correlation variation (CV=0.18 and 0.08 in one study).[3] | Higher variability due to multiple manual steps. |
| Sensitivity | High sensitivity, capable of detecting picomolar amounts of AMC. | Extremely high sensitivity, capable of detecting caspase activity in as few as 20 apoptotic cells.[2] | Lower sensitivity, requires a significant population of apoptotic cells. |
| Throughput | High, easily adaptable to 96- and 384-well plate formats. | Very high, with a simple "add-mix-measure" protocol ideal for HTS in 96-, 384-, and 1536-well formats.[1] | Low, not suitable for high-throughput applications. |
Experimental Protocols
Detailed and reproducible protocols are critical for obtaining reliable data. Below are representative protocols for the Ac-DEVD-AMC and Caspase-Glo® 3/7 assays.
Ac-DEVD-AMC Caspase-3/7 Assay Protocol
This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.
Materials:
-
Cells of interest (adherent or suspension)
-
Apoptosis-inducing agent
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.1% Triton X-100)
-
Protein quantification assay (e.g., BCA or Bradford)
-
Ac-DEVD-AMC substrate (typically a 10 mM stock in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10% glycerol, 2 mM DTT)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation ~380 nm, Emission ~460 nm)
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and treat with the apoptosis-inducing agent for the desired time. Include untreated cells as a negative control.
-
Cell Lysis:
-
Adherent cells: Wash cells with ice-cold PBS, then add ice-cold Cell Lysis Buffer. Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Suspension cells: Pellet cells by centrifugation, wash with ice-cold PBS, and resuspend the pellet in ice-cold Cell Lysis Buffer.
-
-
Lysate Preparation: Incubate the lysate on ice for 15-20 minutes. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Assay Reaction:
-
In a black 96-well plate, add 20-50 µg of protein from each cell lysate to individual wells.
-
Adjust the volume in each well to 50 µL with Assay Buffer.
-
Prepare a master mix of Assay Buffer and Ac-DEVD-AMC substrate to a final concentration of 20-50 µM.
-
Add 50 µL of the master mix to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~460 nm.
-
Data Analysis: Subtract the background fluorescence (from a no-lysate control) and normalize the fluorescence signal to the protein concentration.
Caspase-Glo® 3/7 Assay Protocol (Promega)
This protocol is a simplified representation of the manufacturer's instructions.
Materials:
-
Cells of interest cultured in a white-walled, clear-bottom 96-well plate
-
Apoptosis-inducing agent
-
Caspase-Glo® 3/7 Reagent (lyophilized substrate and buffer)
-
Luminometer
Procedure:
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.
-
Cell Culture and Treatment: Plate cells in a 96-well white-walled plate and treat with the apoptosis-inducing agent. Include untreated cells as a negative control and wells with media only for a blank control.
-
Assay Reaction:
-
Equilibrate the plate and its contents to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium volume (e.g., 100 µL of reagent to 100 µL of medium).
-
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average luminescence of the blank wells from all other readings.
Visualizing the Apoptotic Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams have been generated using the DOT language.
References
A Head-to-Head Comparison: Ac-DMQD-AMC Fluorogenic Assay vs. Luminogenic Caspase Assays for Apoptosis Detection
For researchers, scientists, and drug development professionals investigating apoptosis, the accurate measurement of caspase activity is paramount. Caspases, a family of cysteine proteases, are central executioners of programmed cell death. This guide provides a detailed, objective comparison of two common methods for quantifying caspase activity: the fluorogenic substrate Ac-DMQD-AMC and luminogenic caspase assays. We will delve into their respective principles, experimental workflows, and performance characteristics, supported by experimental data, to help you select the optimal assay for your research needs.
At a Glance: Key Differences
| Feature | This compound Assay | Luminogenic Caspase Assay (e.g., Caspase-Glo®) |
| Principle | Fluorogenic | Bioluminogenic |
| Output Signal | Fluorescence | Luminescence (light) |
| Workflow | Multi-step (cell lysis, substrate addition, incubation) | Simplified "add-mix-measure" |
| Sensitivity | Moderate | High to Very High[1] |
| Throughput | Moderate to High | High, amenable to automation[2] |
| Signal Stability | Dependent on enzyme kinetics | Generally stable, "glow-type" signal[2] |
| Common Substrate | This compound or Ac-DEVD-AMC[3][4][5] | Pro-luminogenic substrate (e.g., Z-DEVD-aminoluciferin)[2] |
| Potential for | Inner filter effects, compound fluorescence interference | Less prone to compound interference[2] |
| Instrumentation | Fluorescence microplate reader | Luminometer |
Delving Deeper: Mechanism of Action
This compound: A Fluorogenic Approach
The this compound assay relies on a synthetic peptide substrate, N-acetyl-Asp-Met-Gln-Asp-7-amino-4-methylcoumarin. The tetrapeptide sequence 'DMQD' is designed to be recognized and cleaved by specific caspases, primarily caspase-3 and -7. The 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore is attached to the C-terminus of the peptide. In its intact form, the substrate is weakly fluorescent. However, upon cleavage by an active caspase, the AMC moiety is released, resulting in a significant increase in fluorescence intensity when excited at approximately 380 nm and measured at an emission wavelength of 440-460 nm.[3][5] The rate of AMC release is directly proportional to the activity of the caspase enzyme in the sample.
Luminogenic Assays: The Power of Light
Luminogenic caspase assays, such as the Caspase-Glo® series, utilize a different principle based on bioluminescence. These assays provide a pro-luminogenic substrate, often a caspase-specific peptide (like DEVD for caspase-3/7) linked to aminoluciferin (B605428).[2] In the presence of active caspases, the peptide is cleaved, releasing aminoluciferin. This liberated aminoluciferin then acts as a substrate for a thermostable luciferase enzyme, which is also included in the reagent mix. The luciferase-catalyzed reaction generates a stable, "glow-type" luminescent signal that is directly proportional to the amount of caspase activity.[2]
Visualizing the Pathways and Workflows
To better understand the biological context and the practical differences in these assays, the following diagrams illustrate the caspase activation pathway and the experimental workflows.
Performance Metrics: A Quantitative Look
| Parameter | This compound Assay | Luminogenic Caspase Assay (e.g., Caspase-Glo® 3/7) | Source |
| Limit of Detection | Picomolar to nanomolar range of active caspase | Femtomolar to picomolar range of active caspase | [1] |
| Linear Dynamic Range | Typically 2-3 orders of magnitude | Up to 4 orders of magnitude or more[1] | [1][3] |
| Z'-factor | Generally ≥ 0.5 (good for HTS) | Consistently > 0.7 (excellent for HTS)[6] | [6][7] |
| Signal-to-Background | Moderate; can be affected by high blank fluorescence | High to very high due to low background of the pro-substrate | [1] |
| Assay Time | 1-2 hours (post-lysis) | 30 minutes to 1 hour | [3] |
Detailed Experimental Protocols
This compound Caspase-3/7 Assay Protocol (General)
Note: This is a general protocol based on similar Ac-DEVD-AMC assays. Optimization for specific cell types and experimental conditions is recommended.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Prepare a 2X Reaction Buffer (e.g., 40 mM HEPES pH 7.5, 20% glycerol, 4 mM DTT).
-
Prepare a Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA).
-
-
Cell Lysate Preparation:
-
Induce apoptosis in your cell culture alongside a non-induced control group.
-
Pellet cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 50-100 µg of protein from each cell lysate to individual wells.
-
Adjust the volume of each well to 50 µL with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the 10 mM this compound stock solution to each well for a final concentration of ~50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 440-460 nm.
-
Luminogenic Caspase-Glo® 3/7 Assay Protocol (Promega)
This protocol is based on the manufacturer's instructions and is designed for simplicity and high-throughput applications.
-
Reagent Preparation:
-
Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature.
-
Transfer the entire volume of the buffer to the substrate vial to reconstitute the Caspase-Glo® 3/7 Reagent. Mix by gentle inversion until the substrate is completely dissolved.
-
-
Assay Procedure:
-
Plate cells in a white-walled 96-well plate and induce apoptosis.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 30 minutes to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.[1]
-
Conclusion: Choosing the Right Tool for the Job
Both this compound and luminogenic caspase assays are powerful tools for the study of apoptosis. The choice between them hinges on the specific requirements of your experiment.
The This compound assay is a reliable and cost-effective method suitable for many applications. It provides quantitative data and is amenable to a moderate throughput. However, it requires a more involved workflow with separate cell lysis and reagent addition steps. Researchers should also be mindful of potential interference from fluorescent compounds and the inner filter effect at high substrate or product concentrations.
On the other hand, luminogenic caspase assays offer superior sensitivity, a simplified "add-mix-measure" workflow, and a high signal-to-background ratio.[1] These features make them exceptionally well-suited for high-throughput screening (HTS) of apoptosis inducers and inhibitors.[2][8] The stable "glow-type" signal provides flexibility in read times. While the initial cost of reagents may be higher, the reduced hands-on time and suitability for automation can offer significant advantages in large-scale studies.
Ultimately, for studies demanding the highest sensitivity, ease of use, and suitability for automation, luminogenic assays are the preferred choice. For more routine, lower-throughput applications where cost is a primary consideration, the this compound fluorogenic assay remains a robust and valuable option.
References
- 1. ulab360.com [ulab360.com]
- 2. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.kr]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
Safety Operating Guide
Proper Disposal of Ac-DMQD-AMC: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the safe disposal of Ac-DMQD-AMC, a fluorogenic caspase-3 substrate.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to adhere to standard laboratory safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. Given that DMSO can facilitate the absorption of other chemicals through the skin, butyl gloves are recommended when handling solutions of this compound in DMSO.[1]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any vapors.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.
Waste Disposal Workflow
The proper disposal of this compound involves a systematic workflow to ensure safety and regulatory compliance.
Detailed Disposal Procedures
Disposal of this compound Solution (in DMSO)
Solutions of this compound in DMSO should be treated as hazardous chemical waste due to the properties of the solvent.
Step-by-Step Protocol:
-
Segregation: Do not dispose of this compound/DMSO solution down the drain. This solution must be segregated from aqueous waste.
-
Waste Collection: Collect the waste solution in a designated, properly labeled hazardous waste container for flammable organic solvents.[1] Ensure the container is compatible with DMSO.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical names of the contents (this compound, Dimethyl Sulfoxide), and the approximate concentrations and volume.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from sources of ignition, until it is collected by your institution's Environmental Health and Safety (EHS) department.[1][2]
Disposal of Empty this compound Containers
Empty containers that held this compound must be decontaminated before disposal.
Step-by-Step Protocol:
-
Triple Rinse: Rinse the empty container three times with a suitable solvent, such as ethanol or acetone.
-
Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous waste along with the this compound/DMSO solution.[3]
-
Deface Label: After rinsing, deface or remove the original product label to prevent confusion.[3]
-
Final Disposal: The clean, rinsed container can typically be disposed of in the regular laboratory glass waste or recycling, in accordance with your institution's policies.
Spill Cleanup
In the event of a spill of this compound solution, follow these procedures to ensure safety and proper cleanup.
Step-by-Step Protocol:
-
Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure it is well-ventilated.
-
Contain Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to contain and absorb the liquid.[4]
-
Collect Waste: Carefully collect the absorbed material and any contaminated cleaning materials (e.g., paper towels, gloves) into a sealable, labeled hazardous waste bag or container.
-
Decontaminate: Clean the spill area with soap and water after the absorbed material has been removed.
-
Dispose of Waste: The sealed container with the spill cleanup materials should be disposed of as hazardous waste through your institution's EHS department.
Summary of Disposal Guidelines
| Waste Type | Disposal Method | Key Considerations |
| This compound in DMSO Solution | Collect as hazardous organic solvent waste. | Do not pour down the drain. Segregate from aqueous waste. |
| Empty this compound Vials | Triple rinse with solvent; dispose of rinsate as hazardous waste. Dispose of the container in lab glass waste. | Ensure the container is completely empty and clean before disposal. Deface the original label. |
| Spill Cleanup Materials | Absorb with inert material; collect in a sealed container for hazardous waste disposal. | Wear appropriate PPE during cleanup. Ensure the area is decontaminated after material removal. |
| Contaminated PPE | Dispose of as hazardous waste. | Gloves, bench paper, and other contaminated disposable items should be collected with other solid hazardous waste. |
It is imperative to consult your institution's specific chemical hygiene plan and disposal guidelines, as well as local and national regulations, to ensure full compliance. When in doubt, always err on the side of caution and consult with your institution's Environmental Health and Safety (EHS) department.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
